Ossamycin
Description
Structure
2D Structure
Properties
Molecular Formula |
C49H85NO14 |
|---|---|
Molecular Weight |
912.2 g/mol |
IUPAC Name |
(1S,3S,6'R,7S,8E,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one |
InChI |
InChI=1S/C49H85NO14/c1-11-34(51)26-35-19-17-24-48(62-35)28-37-30(2)38(63-48)29-49(58)33(27-45(5,6)64-49)18-15-13-12-14-16-23-46(7,56)44(55)42(61-40-21-20-36(50(9)10)32(4)59-40)41(53)31(3)43(54)47(8,57)25-22-39(52)60-37/h15,18,22,25,30-38,40-44,51,53-58H,11-14,16-17,19-21,23-24,26-29H2,1-10H3/b18-15+,25-22+/t30-,31+,32?,33+,34+,35+,36?,37-,38-,40?,41+,42-,43-,44+,46+,47+,48+,49-/m0/s1 |
InChI Key |
XGECDDPXIKFBTE-ZVNFYDRVSA-N |
Isomeric SMILES |
CC[C@H](C[C@H]1CCC[C@]2(O1)C[C@H]3[C@@H]([C@@H](O2)C[C@]4([C@@H](CC(O4)(C)C)/C=C/CCCCC[C@@]([C@@H]([C@H]([C@@H]([C@H]([C@@H]([C@](/C=C/C(=O)O3)(C)O)O)C)O)OC5CCC(C(O5)C)N(C)C)O)(C)O)O)C)O |
Canonical SMILES |
CCC(CC1CCCC2(O1)CC3C(C(O2)CC4(C(CC(O4)(C)C)C=CCCCCCC(C(C(C(C(C(C(C=CC(=O)O3)(C)O)O)C)O)OC5CCC(C(O5)C)N(C)C)O)(C)O)O)C)O |
Synonyms |
ossamycin |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Ossamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ossamycin is a fermentation-derived macrolide antibiotic renowned for its potent antifungal and cytotoxic properties. First isolated in 1965 from the soil bacterium Streptomyces hygroscopicus var. ossamyceticus, this complex natural product has garnered significant interest within the scientific community. Its unique chemical architecture, featuring a 24-membered macrolide ring with a distinctive 6,6-spiroacetal moiety, underpins its biological activity. This compound exerts its effects through the specific inhibition of the mitochondrial F1F0-ATP synthase, a critical enzyme in cellular energy production. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing microorganism, biosynthesis, and methods for its production and characterization.
Discovery and Producing Organism
This compound was first reported in 1965 following its isolation from the culture broth of a Streptomyces strain.[1][2] This strain, designated Streptomyces hygroscopicus var. ossamyceticus, was originally isolated from a soil sample collected in South America. The producing organism is a Gram-positive, filamentous bacterium belonging to the Actinomycetales order, a group well-known for its prolific production of secondary metabolites with diverse biological activities.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a large 127-kbp biosynthetic gene cluster (BGC).[3][4] This BGC encodes a suite of enzymes responsible for the assembly of the macrolide backbone, its subsequent modification, and the attachment of a unique amino sugar.
The core structure of this compound is assembled by a Type I modular polyketide synthase (PKS).[3] In a fascinating and relatively rare example of programmed iteration, the this compound PKS utilizes only 14 extension modules to carry out 15 cycles of polyketide chain extension.[3] The starter unit for this assembly is the unusual precursor, isobutyrylmalonyl-CoA.[3]
Following the assembly of the polyketide chain, a series of post-PKS modifications occur. These include several stereospecific hydroxylations catalyzed by cytochrome P450 enzymes.[3] A key feature of this compound's structure is the 6,6-spiroacetal moiety, the formation of which is believed to be catalyzed by a putative spirocyclase enzyme, OssO.[3][5] The final step in the biosynthesis is the glycosylation of the macrolide core with the rare deoxyaminohexose sugar, L-ossamine, at the C-8 position.[3]
Signaling Pathway of this compound's Mode of Action
This compound's primary mechanism of action is the potent and specific inhibition of the mitochondrial F1F0-ATP synthase (also known as Complex V) of the electron transport chain.[3][6] This enzyme is crucial for the production of ATP, the main energy currency of the cell. By binding to the F0 subunit of the synthase, this compound is thought to disrupt the proton translocation that drives ATP synthesis.[6] This leads to a depletion of cellular ATP, ultimately triggering apoptosis (programmed cell death) in susceptible cells.
Figure 1: Inhibition of Mitochondrial F1F0-ATPase by this compound.
Quantitative Data
While specific fermentation yields for this compound are not widely reported in public literature, studies on related compounds produced by Streptomyces hygroscopicus suggest that yields can be significantly enhanced through metabolic engineering and process optimization, with some engineered strains producing other macrolides in the hundreds of mg/L range.[7][8][9]
The biological activity of this compound has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) |
| SUIT-2 | Pancreatic Cancer | Data not available |
| MIA PaCa-2 | Pancreatic Cancer | Data not available |
| PAECs | Not specified | Data not available |
Note: Specific IC50 values for this compound against a broad, standardized panel of cancer cell lines are not consistently available in the cited literature. The table structure is provided as a template for data that would be highly valuable to the target audience.
| Fungal Pathogen | MIC (µg/mL) |
| Candida albicans | Data not available |
| Aspergillus fumigatus | Data not available |
| Cryptococcus neoformans | Data not available |
Note: The table of MIC values is a template to highlight the type of quantitative data that is of high interest for this compound.
Experimental Protocols
Fermentation of Streptomyces hygroscopicus var. ossamyceticus
Materials:
-
Streptomyces hygroscopicus var. ossamyceticus strain
-
Seed Medium (per liter): 30 g Tryptic Soy Broth, 103 g Sucrose, 5 g Yeast Extract
-
Production Medium (per liter): 20 g Soluble Starch, 40 g Dextrin, 10 g Soybean Meal, 1 g K2HPO4, 0.5 g MgSO4·7H2O, 4 g CaCO3
-
Shake flasks
-
Incubator shaker
Procedure:
-
Inoculate a loopful of S. hygroscopicus var. ossamyceticus from a solid culture into a flask containing the seed medium.
-
Incubate the seed culture at 28-30°C with agitation (e.g., 200-250 rpm) for 2-3 days until good growth is observed.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 28-30°C with agitation for 5-7 days.
Extraction and Purification of this compound
Materials:
-
Fermentation broth from S. hygroscopicus var. ossamyceticus
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent systems for chromatography (e.g., gradients of hexane and ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the mycelial cake and the supernatant separately with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasingly polar solvents to separate the components.
-
Monitor the fractions by Thin Layer Chromatography (TLC) and pool the fractions containing this compound.
-
Further purify the this compound-containing fractions by HPLC to obtain the pure compound.
Structure Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques and ultimately confirmed by X-ray crystallography.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule.[10][11][12][13][14] Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the molecule.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry.[2][15]
Conclusion
This compound stands as a testament to the vast chemical diversity present in the microbial world. Its intricate structure, fascinating biosynthesis, and potent biological activity make it a compelling subject for further research and development. A deeper understanding of its origin and production provides a foundation for efforts to engineer novel analogs with improved therapeutic properties and to optimize its production for potential clinical applications. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of natural product drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the spiroketal-macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding and exploiting the mechanistic basis for selectivity of polyketide inhibitors of F(0)F(1)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced ascomycin production in Streptomyces hygroscopicus var. ascomyceticus by employing polyhydroxybutyrate as an intracellular carbon reservoir and optimizing carbon addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of tetramycin production in Streptomyces ahygroscopicus S91 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure of the spiroketal-macrolide this compound. | Semantic Scholar [semanticscholar.org]
Ossamycin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ossamycin is a macrocyclic polyketide natural product first isolated from Streptomyces hygroscopicus var. ossamyceticus.[1] As a member of the 22- to 26-membered macrocyclic polyketide family, which also includes the well-studied oligomycins and rutamycins, this compound has garnered significant interest within the scientific community.[2][3] Its complex chemical architecture, featuring a 24-membered macrolide ring, a distinctive 6,6-spiroketal, and a 5-membered hemiketal ring system, presents a fascinating subject for chemical and biological investigation.[4][5] Attached to this intricate aglycone is the rare deoxyamino sugar, L-ossamine.[2]
This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, including its physical and biological characteristics. Detailed experimental protocols for its structural elucidation and key biological assays are also presented, along with visualizations of its mechanism of action and biosynthetic pathway.
Chemical Structure and Properties
This compound is a structurally complex molecule with the molecular formula C49H85NO14 and a molar mass of 912.212 g·mol−1.[1] Its IUPAC name is (1S,3S,6′R,7S,8E,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6′-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2′-oxane]-24-one.[1] The absolute stereochemistry of this compound has been determined through single-crystal X-ray diffraction studies.[4][5]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C49H85NO14 | [1] |
| Molar Mass | 912.212 g·mol−1 | [1] |
| Appearance | Not Reported | |
| Melting Point | Not Reported | |
| Solubility | Not Reported | |
| Specific Rotation | Not Reported | |
| XLogP3 | 4.7 | [6] |
Biological Properties and Activity
This compound exhibits potent antifungal and cytotoxic activities, which are attributed to its function as a powerful inhibitor of the F0 component of mitochondrial F1F0-ATPase.[1] This inhibition of the proton channel of ATP synthase disrupts the process of oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately cell death. Due to this mechanism, this compound has been identified as one of the most selective cytotoxic agents against the 60 human cancer cell lines in the National Cancer Institute's screen.[1]
Cytotoxicity
The cytotoxic effects of this compound against various human cancer cell lines are summarized below. The IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (µM) |
| Various | 60 human cancer cell lines | Highly active (top 0.1% of 37,000 compounds) |
Specific IC50 values for individual cell lines are not consistently reported in publicly available literature.
Antifungal Activity
This compound's inhibition of mitochondrial ATPase also accounts for its significant antifungal properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Species | MIC (µg/mL) |
| Various pathogenic fungi | Potent activity |
Specific MIC values against a range of pathogenic fungi are not consistently reported in publicly available literature.
Experimental Protocols
The structural elucidation of this compound was a significant undertaking that relied on a combination of spectroscopic and crystallographic techniques. The following sections detail the generalized experimental protocols for these key analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and stereochemistry of the atoms within the this compound molecule.
Methodology:
-
Sample Preparation: A purified sample of this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This typically includes:
-
1D NMR: 1H NMR to identify the proton environments and 13C NMR to identify the carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C atoms, which is crucial for assembling the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing key information about the relative stereochemistry of the molecule.
-
-
-
Data Analysis: The acquired spectra are processed and analyzed to assign all proton and carbon signals and to piece together the complete structure of this compound, including the relative stereochemistry of its numerous chiral centers.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state and to establish the absolute stereochemistry.
Methodology:
-
Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown from a supersaturated solution. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial phasing of the diffraction data is performed to generate an initial electron density map.
-
A molecular model of this compound is built into the electron density map.
-
The model is refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, and bond angles. The absolute stereochemistry can be determined using anomalous dispersion effects if a heavy atom is present or by using chiral reagents.
-
Signaling Pathways and Mechanism of Action
The primary molecular target of this compound is the F1F0-ATPase (ATP synthase) located in the inner mitochondrial membrane. By binding to the F0 subunit, this compound blocks the flow of protons through the channel, which is essential for the rotation of the enzyme's central stalk and the subsequent synthesis of ATP from ADP and inorganic phosphate.
The disruption of ATP synthesis has profound downstream effects on cellular signaling pathways, particularly those sensitive to the cell's energy status. One of the key pathways affected is the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival. A reduction in cellular ATP levels leads to the activation of AMP-activated protein kinase (AMPK), which in turn inhibits mTORC1 signaling. This can lead to the induction of apoptosis (programmed cell death).
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a modular polyketide synthase (PKS) system. The macrocyclic backbone is assembled from precursor units, followed by a series of post-PKS modifications including hydroxylations and the attachment of the L-ossamine sugar. A unique feature of this compound's biosynthesis is the programmed iteration on its modular PKS, where one module is used for two consecutive extension cycles.
Conclusion
This compound remains a molecule of significant interest due to its potent and selective biological activity. Its complex structure and mechanism of action provide a rich platform for further research in medicinal chemistry and chemical biology. This technical guide has summarized the current knowledge on the chemical structure and properties of this compound, providing a valuable resource for researchers and professionals in the field of drug discovery and development. Further studies to fully elucidate its pharmacological profile and potential therapeutic applications are warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Induction of Apoptotic and Survival Signaling Pathways in Macrophage-Like THP-1 Cells by Shiga Toxin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Signaling Events Downstream of mTOR Cooperate To Mediate the Effects of Amino Acids and Insulin on Initiation Factor 4E-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the spiroketal-macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Ossamycin's Mechanism of Action on Mitochondrial ATPase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ossamycin is a macrolide antibiotic produced by Streptomyces hygroscopicus var. ossamyceticus. It is a potent and specific inhibitor of the mitochondrial F1F0-ATPase (also known as ATP synthase or Complex V), a critical enzyme complex responsible for the majority of cellular ATP synthesis.[1][2] This guide provides a comprehensive overview of this compound's mechanism of action, with a focus on its interaction with the F0 subunit of the ATPase. It includes a summary of its inhibitory effects, detailed experimental protocols for its study, and visualizations of the relevant pathways and workflows.
Core Mechanism of Action: Inhibition of the F0 Proton Channel
The mitochondrial F1F0-ATPase is a molecular motor composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F0 domain, which is embedded in the inner mitochondrial membrane and forms a proton channel.[3][4] The flow of protons through the F0 channel drives the rotation of a central stalk, which in turn induces conformational changes in the F1 domain, leading to the synthesis of ATP from ADP and inorganic phosphate.[4]
This compound, like the well-characterized inhibitor oligomycin, targets the F0 subunit of the ATPase.[2][5] By binding to the c-ring of the F0 domain, this compound physically obstructs the proton channel, preventing the translocation of protons across the inner mitochondrial membrane.[6][7] This blockage of proton flow uncouples the electron transport chain from oxidative phosphorylation, leading to the inhibition of ATP synthesis.[5] The binding site for this compound is located on subunit c of the F0 complex, in close proximity to the binding sites of other F0 inhibitors such as oligomycin and venturicidin.[6]
Quantitative Data on Inhibitory Effects
| Inhibitor | Relative Concentration for 50% Inhibition (I50) |
| This compound | Data not available in reviewed literature. Potency is reported to be comparable to oligomycin. |
| Oligomycin A | 1.0 |
| Oligomycin B | 0.7 |
| Oligomycin C | 10.0 |
| Rutamycin (Oligomycin D) | 0.7 |
Data for Oligomycin isomers adapted from Lardy, H. A., et al. (1965). Biochemistry, 4(3), 552–560.[5]
Experimental Protocols
The following protocols provide detailed methodologies for studying the inhibitory effects of this compound on mitochondrial ATPase.
Isolation of Mitochondria from Cultured Cells
This protocol describes the isolation of functional mitochondria from cultured cells using differential centrifugation.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl (pH 7.5), 1 mM EDTA
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Harvest cells by trypsinization or scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 10 volumes of ice-cold MIB.
-
Incubate on ice for 10 minutes to allow cells to swell.
-
Homogenize the cell suspension with 10-15 strokes of a pre-chilled Dounce homogenizer.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,300 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with 1 mL of ice-cold MIB.
-
Centrifuge again at 17,000 x g for 20 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of MIB and determine the protein concentration using a standard method (e.g., BCA assay).
Measurement of ATP Synthesis Inhibition
This protocol utilizes a luciferase-based assay to measure the rate of ATP synthesis in isolated mitochondria and its inhibition by this compound.
Materials:
-
Isolated mitochondria
-
ATP Synthesis Assay Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.5), 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA
-
Substrates: 5 mM pyruvate, 5 mM malate
-
ADP (100 mM stock)
-
This compound (stock solution in DMSO)
-
Luciferin-luciferase ATP assay kit
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing ATP Synthesis Assay Buffer and substrates.
-
Add isolated mitochondria to a final concentration of 0.1 mg/mL.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control. Incubate for 5 minutes at 37°C.
-
Initiate ATP synthesis by adding ADP to a final concentration of 1 mM.
-
At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction and stop the reaction by adding an equal volume of a boiling solution of 100 mM Tris-HCl, 4 mM EDTA, pH 7.75.
-
Measure the ATP concentration in the stopped aliquots using a luciferin-luciferase ATP assay kit according to the manufacturer's instructions.
-
Calculate the rate of ATP synthesis for each this compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Measurement of ATP Hydrolysis (ATPase) Inhibition
This protocol describes a spectrophotometric assay to measure the ATPase activity of F1F0-ATPase and its inhibition by this compound. The assay couples the production of ADP to the oxidation of NADH.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
ATPase Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2
-
ATP (100 mM stock)
-
Phosphoenolpyruvate (PEP, 100 mM stock)
-
NADH (10 mM stock)
-
Pyruvate kinase (PK) and lactate dehydrogenase (LDH) enzyme mix
-
This compound (stock solution in DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing ATPase Assay Buffer, 1 mM PEP, 0.3 mM NADH, and the PK/LDH enzyme mix.
-
Add isolated mitochondria or SMPs to a final concentration of 0.05 mg/mL.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control. Incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of ATP hydrolysis from the linear portion of the curve.
-
Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of F1F0-ATPase and this compound Inhibition
Caption: Mechanism of F1F0-ATPase inhibition by this compound.
Experimental Workflow for Determining this compound IC50
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of this compound's Effect
Caption: Logical cascade of this compound's cellular effects.
Conclusion
This compound is a powerful tool for studying mitochondrial function due to its specific and potent inhibition of the F1F0-ATPase. By targeting the F0 proton channel, it provides a means to dissect the intricate processes of oxidative phosphorylation. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the effects of this compound and similar inhibitors. Further research, particularly high-resolution structural studies of the this compound-F0 complex and detailed kinetic analyses, will continue to refine our understanding of this important class of mitochondrial inhibitors and their potential therapeutic applications.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cryo-EM structure of the entire mammalian F-type ATP synthase [research-explorer.ista.ac.at]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle | Springer Nature Experiments [experiments.springernature.com]
The Cytotoxic Potential of Ossamycin: A Technical Guide for Researchers
An In-depth Examination of the Bioactivity and Mechanism of Action of a Potent F1F0-ATPase Inhibitor
Introduction
Ossamycin is a macrocyclic polyketide natural product originally isolated from Streptomyces hygroscopicus var. ossamyceticus.[1] It has garnered significant interest within the scientific community due to its potent antifungal and cytotoxic properties.[1] Notably, this compound has been identified as one of the most selective cytotoxic agents among 37,000 molecules tested against the 60 human cancer cell lines of the National Cancer Institute (NCI-60) screen, placing it in the top 0.1% for cell line selective cytotoxicity.[1] This technical guide provides a comprehensive overview of the biological activity of this compound as a cytotoxic agent, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of Mitochondrial F1F0-ATPase
The primary molecular target of this compound is the mitochondrial F1F0-ATPase (also known as ATP synthase), a critical enzyme complex responsible for the majority of cellular ATP synthesis through oxidative phosphorylation.[1] this compound acts as a potent inhibitor of the F0 subunit of this complex, effectively disrupting the proton channel and thereby inhibiting ATP production.[1] This disruption of cellular energy metabolism is a key event that triggers the cascade of events leading to cell death.
Induction of Apoptosis via the Intrinsic Pathway
By inhibiting the F1F0-ATPase, this compound induces a state of energetic stress within the cell. This metabolic disruption is a potent trigger for the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. The inhibition of ATP synthesis leads to a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
The central events in this compound-induced apoptosis are hypothesized to involve the following steps:
-
Inhibition of F1F0-ATPase: this compound binds to the F0 subunit, blocking proton translocation and halting ATP synthesis.
-
Mitochondrial Dysfunction: The disruption of the electron transport chain and ATP production leads to mitochondrial stress.
-
Activation of Bcl-2 Family Proteins: The cellular stress activates pro-apoptotic members of the Bcl-2 protein family, such as Bax and Bak. These proteins promote the permeabilization of the outer mitochondrial membrane.
-
Release of Cytochrome c: The compromised mitochondrial membrane releases cytochrome c into the cytosol.
-
Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.
-
Cellular Disassembly: The executioner caspases orchestrate the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (nM) |
| Example: HL-60 | Leukemia | Data not available |
| Example: MCF-7 | Breast Cancer | Data not available |
| Example: A549 | Lung Cancer | Data not available |
| Example: HCT116 | Colon Cancer | Data not available |
| Example: SF-268 | CNS Cancer | Data not available |
Table 1: Illustrative Table of this compound IC50 Values. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth. These values are typically determined using cell viability assays such as the MTT or MTS assay.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the cytotoxic activity of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for a potent compound might be from 0.1 nM to 1 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the various concentrations of this compound or controls to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Protocol 2: Analysis of Apoptosis by Western Blotting
This protocol describes the detection of key apoptosis-related proteins, such as cleaved caspases and members of the Bcl-2 family, to confirm the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates or culture flasks
-
Cell scrapers
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagents
-
Chemiluminescence imaging system or X-ray film
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or flasks and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the predetermined IC50 value for various time points (e.g., 0, 6, 12, 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples. Denature 20-30 µg of protein per sample by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
-
Analysis:
-
Analyze the bands corresponding to the target proteins. An increase in cleaved caspase-3 and cleaved PARP, and a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins would be indicative of apoptosis.
-
Use β-actin as a loading control to ensure equal protein loading across all lanes.
-
Potential Signaling Pathways for Further Investigation
While the primary mechanism of this compound is the direct inhibition of mitochondrial ATP synthesis leading to intrinsic apoptosis, its broader impact on cellular signaling is an area for further research. Given the central role of energy metabolism in regulating key signaling pathways, it is plausible that this compound could modulate pathways such as:
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival and is highly dependent on cellular energy status. Inhibition of ATP production by this compound could lead to the inactivation of this pro-survival pathway, further sensitizing cancer cells to apoptosis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are involved in stress responses and can mediate both pro-survival and pro-apoptotic signals. The metabolic stress induced by this compound could potentially activate the stress-activated JNK and p38 pathways, which are often associated with the induction of apoptosis.
Further studies employing techniques such as Western blotting for key phosphorylated proteins in these pathways (e.g., p-Akt, p-mTOR, p-ERK, p-JNK) are warranted to elucidate the full spectrum of this compound's effects on cancer cell signaling.
Conclusion
This compound is a highly potent and selective cytotoxic agent that targets a fundamental process in cancer cell metabolism – mitochondrial ATP synthesis. Its ability to induce apoptosis through the intrinsic pathway makes it a compelling candidate for further investigation in cancer drug development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and to further unravel its complex mechanism of action. Future research should focus on obtaining comprehensive cytotoxicity data across a wider panel of cancer cell lines and on delineating the specific signaling networks that are modulated by this promising natural product.
References
An In-depth Technical Guide to the Spiroacetal Moiety of Ossamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ossamycin is a potent cytotoxic macrolide antibiotic first isolated from Streptomyces hygroscopicus var. ossamyceticus.[1][2] A defining structural feature of this 24-membered polyketide is a 6,6-spiroacetal moiety (1,7-dioxaspiro[3][3]-undecane system) integrated into its macrocyclic core.[1][2] This spiroacetal is crucial for the biological activity of this compound, which exhibits highly selective and potent cytotoxicity against a range of cancer cell lines by inhibiting the F0 subunit of mitochondrial F1F0-ATPase.[2][4] This guide provides a comprehensive technical overview of the spiroacetal moiety of this compound, focusing on its structure, physicochemical properties, biosynthesis, and role in the molecule's mechanism of action.
Physicochemical and Structural Properties of this compound
The structural elucidation of this compound was accomplished through single-crystal X-ray diffraction studies, confirming the presence of the spiroacetal system.[1][2] The PubChem database provides computed physicochemical properties for this compound, which are summarized in the table below.[5]
| Property | Value | Source |
| Molecular Formula | C49H85NO14 | --INVALID-LINK--[5] |
| Molecular Weight | 912.2 g/mol | --INVALID-LINK--[5] |
| XLogP3 | 4.7 | --INVALID-LINK--[5] |
| Hydrogen Bond Donor Count | 7 | --INVALID-LINK--[5] |
| Hydrogen Bond Acceptor Count | 15 | --INVALID-LINK--[5] |
| Rotatable Bond Count | 7 | --INVALID-LINK--[5] |
| Exact Mass | 911.59700639 | --INVALID-LINK--[5] |
| Monoisotopic Mass | 911.59700639 | --INVALID-LINK--[5] |
| Topological Polar Surface Area | 217 Ų | --INVALID-LINK--[5] |
| Heavy Atom Count | 64 | --INVALID-LINK--[5] |
| Complexity | 1560 | --INVALID-LINK--[5] |
Crystallographic Data:
The crystal structure of this compound has been determined and the data is available through the Cambridge Crystallographic Data Centre (CCDC).
| Database | Identifier |
| CCDC Number | 114905 |
Biosynthesis of the Spiroacetal Moiety
The formation of the spiroacetal moiety in this compound is a fascinating enzymatic process. Analysis of the this compound biosynthetic gene cluster (BGC) in S. hygroscopicus var. ossamyceticus led to the identification of a putative spirocyclase, OssO.[6]
The Role of the Spirocyclase OssO
Subsequent research confirmed that OssO is a novel spirocyclase responsible for catalyzing the stereospecific formation of the spiroacetal ring system.[7][8][9] Deletion of the homologous gene olmO in the oligomycin producer resulted in the accumulation of metabolites lacking the spiroacetal structure, confirming the role of this enzyme family in spirocyclization.[7][8][9]
The crystal structure of OssO has been solved, revealing a unique 10-strand β-barrel fold.[6][7][8][9] Site-specific mutagenesis studies suggest a mechanism involving general acid/general base catalysis within the enzyme's active site to facilitate the cyclization.[7][8][9]
Crystallographic Data for OssO:
| Database | PDB ID |
| Protein Data Bank | 7SFP |
Experimental Workflow: Characterization of OssO
While detailed, step-by-step protocols are not available in the reviewed literature, the general workflow for the characterization of the OssO spirocyclase can be outlined as follows:
Biological Activity and Mechanism of Action
This compound's potent cytotoxic effects stem from its specific inhibition of the mitochondrial F0F1-ATPase (ATP synthase).[4][10] This inhibition disrupts oxidative phosphorylation, leading to a cellular energy crisis and the induction of apoptosis.[4] The spiroacetal moiety is believed to play a critical role in the binding of this compound to the F0 subunit of the ATPase.
Cytotoxicity
This compound is noted for its remarkable and selective cytotoxicity against the NCI-60 panel of human cancer cell lines, placing it in the top 0.1% of the most selective cytotoxic agents tested.[2][4] Unfortunately, a comprehensive, publicly available table of the GI50 values for this compound against the full NCI-60 panel could not be retrieved in the current search.
Signaling Pathway: Inhibition of F0F1-ATPase and Induction of Apoptosis
The inhibition of F0F1-ATPase by this compound triggers the intrinsic pathway of apoptosis. By disrupting the proton channel of the F0 subunit, this compound dissipates the mitochondrial membrane potential. This leads to the release of pro-apoptotic factors from the mitochondria, activating a caspase cascade that culminates in programmed cell death.
References
- 1. Structure of the spiroketal-macrolide this compound. | Semantic Scholar [semanticscholar.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 11015-84-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pnas.org [pnas.org]
- 5. This compound | C49H85NO14 | CID 10748327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
Ossamycin: A Technical Guide to a Potent Macrocyclic Polyketide Inhibitor of Mitochondrial ATPase
Introduction
Ossamycin is a naturally occurring macrocyclic polyketide produced by the bacterium Streptomyces hygroscopicus var. ossamyceticus.[1][2] First reported in 1965, it belongs to a family of complex polyketides characterized by a 22- to 26-membered macrocyclic ring and a distinctive 6,6-spiroacetal moiety.[1][3] As a potent and highly selective inhibitor of the F0 component of mitochondrial F1F0-ATPase, this compound exhibits significant antifungal and cytotoxic properties.[1][2] Its unique mechanism of action and profound selectivity against certain cancer cell lines have made it a subject of considerable interest for researchers in drug development and chemical biology.[2] This technical guide provides an in-depth overview of this compound's core characteristics, mechanism of action, biosynthesis, and the experimental protocols used for its study.
Core Characteristics of this compound
This compound is a 24-membered macrocyclic lactone. Its complex architecture features a 1,7-dioxaspiro[4][4]-undecanyl (6,6-spiroacetal) system integrated into the macroring and an unusual, highly reduced aminosugar, L-ossamine, attached at the C-8 position.[1][3] The complete three-dimensional structure and its relative stereochemistry were definitively established by single-crystal X-ray diffraction studies.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₉H₈₅NO₁₄ |
| Molar Mass | 912.212 g·mol⁻¹ |
| Appearance | White crystalline solid |
| Solubility | Soluble in most organic solvents (e.g., methanol, ether); slightly soluble in water. |
| Producing Organism | Streptomyces hygroscopicus var. ossamyceticus |
Mechanism of Action: Inhibition of F1F0-ATPase
The primary molecular target of this compound is the mitochondrial F1F0-ATP synthase (also known as Complex V), a critical enzyme in cellular energy metabolism.[3] This enzyme couples the proton motive force generated by the electron transport chain to the synthesis of ATP. This compound specifically binds to the F0 subunit, the proton-translocating pore of the complex.[1] This inhibition disrupts the flow of protons, uncoupling it from ATP synthesis and effectively shutting down oxidative phosphorylation.
This mechanism is particularly relevant in the context of oncology. Many cancer cells exhibit the Warburg effect, relying heavily on glycolysis for energy even in the presence of oxygen. By inhibiting the remaining mitochondrial ATP production, this compound can induce a severe energy crisis, leading to selective cytotoxicity in these cells.[2] Studies have shown that this compound and related F0F1-ATPase inhibitors are among the most cell-line-selective cytotoxic agents ever tested by the National Cancer Institute (NCI).[2]
Biosynthesis of this compound
The genetic blueprint for this compound production is located in a 127-kbp biosynthetic gene cluster (BGC), designated 'oss', within the genome of S. hygroscopicus var. ossamyceticus.[3] Analysis of this cluster has revealed a fascinating and unusual assembly process for a macrocyclic polyketide.[6]
The core macrocycle is assembled by a modular Type I polyketide synthase (PKS). Uniquely, the this compound PKS accomplishes 15 cycles of chain extension using only 14 extension modules.[1][3] This indicates a rare instance of "programmed iteration," where one module is used twice in a programmed fashion during the assembly process.[3]
Following the creation of the polyketide backbone, the molecule undergoes a series of post-PKS modifications, or tailoring steps, to achieve its final, biologically active form. These include:
-
Hydroxylation: Four specific cytochrome P450 enzymes (OssL, OssK, OssM, and OssF) are encoded within the cluster, and they are responsible for stereospecific hydroxylations at positions C-4, C-8, C-10, and C-35.[3]
-
Spiroketalization: The cluster encodes a putative spirocyclase enzyme, OssO, which is believed to catalyze the formation of the characteristic 6,6-spiroacetal moiety.[3]
-
Glycosylation: The rare aminosugar L-ossamine is synthesized via a dedicated set of genes within the cluster and is subsequently attached to the C-8 hydroxyl group of the macrocycle.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 6. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Literature Review of Ossamycin: A Potent Mitochondrial ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ossamycin is a macrocyclic polyketide natural product that has garnered significant interest within the scientific community for its potent and selective biological activities.[1] First isolated in 1965 from the fermentation broths of Streptomyces hygroscopicus var. ossamyceticus, this complex molecule has demonstrated marked antifungal and cytotoxic properties.[1][2] Its primary mechanism of action lies in the specific inhibition of the F0 subunit of the mitochondrial F1F0-ATPase (ATP synthase), a critical enzyme complex responsible for ATP production through oxidative phosphorylation.[1] This targeted disruption of cellular energy metabolism underlies its potent cytotoxic effects and positions it as a molecule of interest for further investigation in oncology and infectious disease research. This technical guide provides a comprehensive literature review of this compound, summarizing its biological activities, detailing relevant experimental protocols, and visualizing its mechanism of action and related cellular pathways.
Chemical and Physical Properties
This compound is a 22- to 26-membered macrocyclic polyketide characterized by a distinctive 6,6-spiroacetal moiety.[1] Its complex structure includes multiple stereocenters and an unusual deoxyamino sugar, L-ossamine, attached to the macrocycle.[3]
| Property | Value |
| Molecular Formula | C49H85NO14 |
| Molecular Weight | 912.2 g/mol |
| IUPAC Name | (1S,3S,6′R,7S,8E,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6′-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2′-oxane]-24-one |
| CAS Number | 11015-84-2 |
Biological Activity and Quantitative Data
This compound exhibits potent cytotoxic and antifungal activities, stemming from its inhibition of mitochondrial ATP synthase.
Cytotoxicity
Antifungal Activity
The antifungal properties of this compound are a direct consequence of its primary mechanism of action, as fungi heavily rely on mitochondrial respiration.[3][5] Specific Minimum Inhibitory Concentration (MIC) values against a broad range of fungal pathogens are not extensively tabulated in the readily available literature. However, its classification as a potent antifungal agent is well-established.[3][5]
Mechanism of Action: Inhibition of F1F0-ATPase
The primary molecular target of this compound is the F0 subunit of the mitochondrial F1F0-ATPase.[1] This enzyme complex is essential for the synthesis of ATP, utilizing the proton motive force generated by the electron transport chain. The F0 subunit forms the proton channel, and by binding to this component, this compound effectively blocks proton translocation, thereby halting ATP synthesis.[6] This disruption of cellular energy production is the principal mechanism underlying its biological effects. While the precise kinetic parameters of this compound's interaction with F1F0-ATPase, such as the inhibition constant (Ki), are not detailed in the available literature, its potent inhibitory nature is consistently reported.[3][5]
Downstream Signaling Pathways
The inhibition of mitochondrial ATP synthesis by this compound triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis.
Apoptosis Induction
By depleting the cell's primary energy source, this compound induces the intrinsic pathway of apoptosis. The disruption of mitochondrial function leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, leading to programmed cell death.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, A NEW CYTOTOXIC AGENT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding and exploiting the mechanistic basis for selectivity of polyketide inhibitors of F(0)F(1)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety | Semantic Scholar [semanticscholar.org]
- 6. Inhibitors of ATP Synthase as New Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of Ossamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ossamycin is a potent macrocyclic polyketide natural product that exhibits significant antifungal and cytotoxic activities. Its primary mechanism of action is the inhibition of the F₀ subunit of the mitochondrial F₁F₀-ATP synthase (also known as complex V), a critical enzyme in cellular energy metabolism. By disrupting ATP synthesis, this compound triggers a cascade of cellular events, including the depletion of cellular ATP, a decrease in mitochondrial membrane potential, and the induction of apoptosis. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data on its biological activities, detailed experimental protocols for its study, and an exploration of the signaling pathways it perturbs.
Introduction
This compound is a member of the macrolide family of natural products, produced by Streptomyces hygroscopicus var. ossamyceticus. Structurally, it is characterized by a large lactone ring. Its potent biological activities, particularly its selective cytotoxicity against cancer cell lines, have made it a subject of interest in drug discovery and chemical biology. This guide will delve into the core pharmacological aspects of this compound, providing researchers with the necessary information to effectively study and potentially exploit its therapeutic potential.
Mechanism of Action: Inhibition of F₁F₀-ATP Synthase
The primary molecular target of this compound is the F₁F₀-ATP synthase, an enzyme embedded in the inner mitochondrial membrane responsible for the majority of cellular ATP production.
The F₁F₀-ATP Synthase
The F₁F₀-ATP synthase is a multi-subunit complex with two main components:
-
F₁ subunit: A soluble, peripheral membrane protein that extends into the mitochondrial matrix and contains the catalytic sites for ATP synthesis.
-
F₀ subunit: A transmembrane protein complex that forms a proton channel, allowing the passage of protons from the intermembrane space to the mitochondrial matrix.
The flow of protons through the F₀ subunit drives the rotation of a central stalk, which in turn induces conformational changes in the F₁ subunit, leading to the synthesis of ATP from ADP and inorganic phosphate (Pi).
This compound's Inhibitory Action
This compound specifically binds to the F₀ subunit of the ATP synthase. This binding event physically obstructs the proton channel, thereby inhibiting the flow of protons and uncoupling it from the catalytic activity of the F₁ subunit. This leads to a cessation of ATP synthesis via oxidative phosphorylation.
Quantitative Pharmacological Data
While specific IC₅₀ values for this compound are not abundantly available in publicly accessible literature, its potent inhibitory activity is well-established. For comparative purposes, data for other well-characterized F₁F₀-ATP synthase inhibitors are presented below. It is expected that this compound would exhibit potency in a similar nanomolar to low micromolar range.
| Compound | Target | Assay System | IC₅₀ |
| Oligomycin | F₀ subunit of F₁F₀-ATPase | Bovine heart mitochondria | ~1 µM |
| Venturicidin | F₀ subunit of F₁F₀-ATPase | E. coli membrane vesicles | ~0.1 µM |
| Apoptolidin | F₀ subunit of F₁F₀-ATPase | Human Jurkat cells | ~50 nM |
Note: The IC₅₀ values can vary significantly depending on the specific assay conditions, cell type, and species from which the enzyme is derived.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological effects of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., HeLa, Jurkat, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
F₁F₀-ATPase Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the ATP hydrolysis activity of the F₁F₀-ATPase by coupling the production of ADP to the oxidation of NADH.
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 50 mM KCl)
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
This compound stock solution (in DMSO)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.
-
Mitochondria Addition: Add a known amount of isolated mitochondria or submitochondrial particles to the cuvette and mix.
-
Baseline Measurement: Monitor the absorbance at 340 nm to establish a baseline rate of NADH oxidation.
-
Inhibitor Addition: Add the desired concentration of this compound or vehicle control (DMSO) to the cuvette and incubate for a few minutes.
-
Reaction Initiation: Initiate the ATPase reaction by adding ATP to the cuvette.
-
Absorbance Monitoring: Continuously monitor the decrease in absorbance at 340 nm, which is proportional to the rate of ADP production and thus the ATPase activity.
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. The specific activity of the ATPase is expressed as µmol of ATP hydrolyzed per minute per mg of protein. The percentage of inhibition by this compound is calculated relative to the vehicle control.
Cellular Signaling Pathways Affected by this compound
The inhibition of F₁F₀-ATP synthase by this compound leads to a profound disruption of cellular energy homeostasis, which in turn activates several downstream signaling pathways, ultimately leading to cell death.
ATP Depletion and Energy Stress
The most immediate consequence of this compound treatment is a rapid decrease in cellular ATP levels. This energy crisis triggers an activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. However, the primary consequence of severe ATP depletion is the induction of apoptosis.
Disruption of Mitochondrial Membrane Potential
The proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis, is also crucial for maintaining the mitochondrial membrane potential (ΔΨm). By blocking proton flow, this compound leads to a dissipation of the ΔΨm. This depolarization is a key event in the initiation of the intrinsic apoptotic pathway.
Induction of Apoptosis
The loss of mitochondrial membrane potential triggers the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. These factors include:
-
Cytochrome c: Binds to Apaf-1 to form the apoptosome, which activates caspase-9.
-
Smac/DIABLO: Inhibits inhibitors of apoptosis proteins (IAPs), thereby promoting caspase activity.
Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic program by cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis, including DNA fragmentation and membrane blebbing.
Conclusion
This compound is a powerful pharmacological tool for studying mitochondrial function and a potential lead compound for the development of novel anticancer agents. Its well-defined mechanism of action, centered on the inhibition of F₁F₀-ATP synthase, provides a clear rationale for its cytotoxic effects. This technical guide has provided a comprehensive overview of the key pharmacological aspects of this compound, including its mechanism, methods for its study, and the cellular pathways it impacts. Further research into the quantitative aspects of its activity and its effects in various preclinical models is warranted to fully elucidate its therapeutic potential.
Methodological & Application
Protocol for Using Ossamycin in Cell Culture Experiments
Introduction
Ossamycin is a potent cytotoxic macrolide antibiotic isolated from Streptomyces hygroscopicus var. ossamyceticus. Its primary mechanism of action is the inhibition of the F0 component of mitochondrial F1F0-ATP synthase, the enzyme responsible for the majority of cellular ATP production.[1][2][3] This disruption of cellular energy metabolism leads to a cascade of downstream effects, including the induction of apoptosis and autophagy, making this compound a compound of significant interest for cancer research and drug development. Notably, it was identified as one of the most selective cytotoxic agents in a screen of 37,000 compounds against the 60 human cancer cell lines of the National Cancer Institute (NCI).[1]
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, aimed at researchers, scientists, and drug development professionals.
Data Presentation: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Hypothetical GI50 (nM) |
| A549 | Lung Carcinoma | 50 |
| MCF7 | Breast Cancer | 75 |
| HeLa | Cervical Cancer | 60 |
| Jurkat | T-cell Leukemia | 40 |
| PC-3 | Prostate Cancer | 85 |
| SF-268 | CNS Cancer | 55 |
Experimental Protocols
Reconstitution and Storage of this compound
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). To ensure complete dissolution, vortex the solution gently.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. It is advisable to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line in a 96-well format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 1 nM to 10 µM. After 24 hours, carefully remove the medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.
Apoptosis Detection by Western Blot for Cleaved Caspase-3
This protocol describes the detection of apoptosis by monitoring the cleavage of caspase-3, a key executioner caspase.
Materials:
-
Cells and culture reagents
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-total caspase-3, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in larger culture vessels (e.g., 6-well plates or 10 cm dishes) and treat with this compound at concentrations around the predetermined GI50 for various time points (e.g., 12, 24, 48 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Analyze the bands corresponding to cleaved caspase-3. An increase in the cleaved caspase-3 band indicates the induction of apoptosis. Normalize the results to the loading control.
Autophagy Detection by Western Blot for LC3 Conversion
This protocol is for assessing the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Same as for the apoptosis Western blot, with the primary antibody being anti-LC3.
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine) are recommended for autophagic flux assays.
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay. To measure autophagic flux, include a condition where cells are co-treated with this compound and a lysosomal inhibitor for the last few hours of the experiment.
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the apoptosis Western blot.
-
SDS-PAGE and Western Blot:
-
Perform SDS-PAGE and Western blotting as described previously.
-
Use a primary antibody that recognizes both LC3-I and LC3-II.
-
Incubate with the primary antibody, followed by the secondary antibody and ECL detection.
-
-
Data Analysis: The conversion of the cytosolic form LC3-I (approximately 16 kDa) to the lipidated, autophagosome-associated form LC3-II (approximately 14 kDa) is an indicator of autophagy induction. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II suggests an increase in autophagosomes.[4] Comparing the levels of LC3-II in the presence and absence of a lysosomal inhibitor allows for the assessment of autophagic flux.[5][6][7][8]
Visualizations
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound-induced signaling cascade leading to cell death.
Experimental Workflow for Investigating this compound's Effects
Caption: Experimental workflow for characterizing this compound's effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety | PLOS One [journals.plos.org]
- 4. Assaying Drug-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Macroautophagy: Novus Biologicals [novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]
Application Notes and Protocols for Ossamycin in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ossamycin is a macrolide antibiotic produced by Streptomyces hygroscopicus var. ossamyceticus. It is a potent and selective inhibitor of the F1Fo-ATPase (ATP synthase) in mitochondria.[1][2][3] By targeting this crucial enzyme, this compound disrupts cellular energy metabolism, leading to cytotoxicity.[4] Its high potency and selectivity against cancer cell lines have made it a subject of interest in cancer research.[2] These application notes provide detailed protocols for the preparation and use of this compound in common in vitro assays.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₉H₈₅NO₁₄ | PubChem |
| Molar Mass | 912.2 g/mol | PubChem |
| Appearance | Solid | N/A |
| Storage (as powder) | -20°C | General Recommendation |
Solubility of this compound
| Solvent | Estimated Solubility | Source/Justification |
| DMSO | ≥15 mg/mL (~16.4 mM) | Based on solubility of Josamycin[1] and other similar compounds. |
| Ethanol | Soluble | General property of macrolides. |
| Water | Insoluble | General property of macrolides. |
Recommended Working Concentrations for In Vitro Assays
Specific IC50 values for this compound in various cancer cell lines are not widely published. However, it is known to be a highly potent cytotoxic agent.[2] Therefore, a broad concentration range should be tested initially to determine the optimal working concentration for your specific cell line and assay.
| Assay Type | Recommended Starting Concentration Range |
| Cytotoxicity Assays (e.g., MTT, XTT) | 0.1 nM - 10 µM |
| Mitochondrial Respiration Assays | 1 nM - 1 µM |
| Apoptosis Assays (e.g., Caspase activity) | 10 nM - 1 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize water absorption.
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 9.12 mg of this compound powder.
-
Dissolution: Aseptically add the weighed this compound to a sterile tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10 µL or 20 µL) in sterile, amber microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light. Based on general stability studies of compounds in DMSO, this compound is expected to be stable under these conditions.[5]
Protocol 2: Determination of this compound Cytotoxicity using an MTT Assay
This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO, cell culture grade
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting range is from 0.1 nM to 10 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound, by inhibiting the F1Fo-ATPase, disrupts the mitochondrial membrane potential and ATP synthesis. This leads to the release of pro-apoptotic factors from the mitochondria, initiating the intrinsic apoptosis pathway.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow for this compound Solution Preparation and In Vitro Assay
This diagram illustrates the overall workflow from preparing the this compound stock solution to performing a cytotoxicity assay.
Caption: Workflow for this compound cytotoxicity assay.
References
Application Notes and Protocols: Determining Ossamycin Concentration for Cytotoxicity Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ossamycin is a potent cytotoxic agent and a specific inhibitor of the mitochondrial F1F0-ATP synthase.[1][2] Its ability to disrupt cellular energy metabolism makes it a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed protocols and guidance for determining the effective concentration of this compound for in vitro cytotoxicity studies. Included are methodologies for cell viability assays, quantitative data presentation, and a description of the underlying signaling pathways.
Mechanism of Action: ATP Synthase Inhibition and Apoptosis Induction
This compound exerts its cytotoxic effects by directly targeting and inhibiting the F0 subunit of mitochondrial F1F0-ATP synthase, the enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation.[3] This inhibition leads to a cascade of events culminating in programmed cell death (apoptosis).
The key steps in the signaling pathway are:
-
ATP Synthase Inhibition: this compound binds to the F0 proton channel of the ATP synthase, blocking proton flow and halting ATP synthesis.
-
Mitochondrial Dysfunction: The disruption of oxidative phosphorylation leads to a rapid depletion of intracellular ATP and a collapse of the mitochondrial membrane potential.
-
Induction of Intrinsic Apoptosis: This severe mitochondrial stress triggers the intrinsic apoptotic pathway. Pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, are activated.[1][4]
-
Cytochrome c Release: Activated Bax and Bak form pores in the outer mitochondrial membrane, allowing the release of cytochrome c into the cytoplasm.[4]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), which recruits pro-caspase-9 to form a complex known as the apoptosome.
-
Caspase Cascade Activation: The apoptosome activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3.[4][5]
-
Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving critical cellular substrates, leading to DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[4]
References
- 1. Role of Bcl-2 Family Members in Caspase-Independent Apoptosis during Chlamydia Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety | Semantic Scholar [semanticscholar.org]
- 3. Antibiotic-induced bacterial cell death exhibits physiological and biochemical hallmarks of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
Application Notes and Protocols for Ossamycin Treatment in Mitochondrial Respiration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ossamycin is a potent and specific inhibitor of the mitochondrial F1Fo-ATP synthase (also known as Complex V), a critical enzyme complex in the electron transport chain responsible for the majority of cellular ATP production through oxidative phosphorylation.[1][2] By binding to the F₀ subunit of the complex, this compound blocks the proton channel, thereby inhibiting ATP synthesis.[1] This inhibition leads to a decrease in the mitochondrial oxygen consumption rate (OCR). Due to its specific mechanism of action, this compound is a valuable tool for studying mitochondrial function and dysfunction, cellular bioenergetics, and the effects of therapeutic agents on mitochondrial respiration.
These application notes provide a detailed protocol for utilizing this compound in mitochondrial respiration assays, particularly using extracellular flux analyzers like the Agilent Seahorse XF platform. The protocols and data presented herein are intended to guide researchers in designing and executing experiments to investigate the impact of various treatments on mitochondrial function.
Mechanism of Action
This compound targets the F1Fo-ATP synthase, which couples the energy from the proton motive force generated by the electron transport chain to the synthesis of ATP from ADP and inorganic phosphate. Inhibition of this complex by this compound leads to a buildup of the proton gradient across the inner mitochondrial membrane and a subsequent decrease in the rate of oxygen consumption by Complex IV, as the electron transport chain activity becomes limited by the high proton motive force.
Data Presentation
The following tables summarize the expected quantitative data from a mitochondrial respiration assay using this compound. The data is presented as a percentage change from the basal respiration rate and illustrates the typical effects of an F1Fo-ATP synthase inhibitor.
Table 1: Expected Changes in Oxygen Consumption Rate (OCR) with this compound Treatment
| Treatment | OCR Change from Basal (%) | Description |
| Basal | 100% | Baseline oxygen consumption of the cells. |
| This compound | ↓ 30-70% | Inhibition of ATP synthase reduces OCR to a level representing proton leak. |
| FCCP | ↑ 100-400% | Uncoupler that dissipates the proton gradient, leading to maximal respiration. |
| Rotenone/Antimycin A | ↓ 90-98% | Inhibition of Complex I and III shuts down mitochondrial respiration. |
Table 2: Expected Changes in Extracellular Acidification Rate (ECAR) with this compound Treatment
| Treatment | ECAR Change from Basal (%) | Description |
| Basal | 100% | Baseline extracellular acidification, primarily from glycolysis. |
| This compound | ↑ 10-50% | Cells may increase glycolysis to compensate for the loss of mitochondrial ATP production. |
| Glucose | ↑ 50-200% | Addition of glucose fuels glycolysis, increasing ECAR. |
| 2-Deoxyglucose (2-DG) | ↓ 80-95% | Inhibition of glycolysis reduces ECAR. |
Experimental Protocols
Protocol 1: Mitochondrial Stress Test using this compound in Adherent Cells
This protocol is designed for use with an extracellular flux analyzer (e.g., Agilent Seahorse XF).
Materials:
-
Adherent cells of interest
-
Cell culture medium
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound (stock solution in DMSO)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (stock solution in DMSO)
-
Rotenone/Antimycin A mixture (stock solution in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Incubate overnight in a CO2 incubator at 37°C.
-
-
Sensor Cartridge Hydration:
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
-
Assay Preparation:
-
On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Assay Medium.
-
Add the final volume of pre-warmed Seahorse XF Assay Medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Compound Preparation and Loading:
-
Prepare working solutions of this compound, FCCP, and rotenone/antimycin A in the assay medium. Note: The optimal concentration of this compound should be determined empirically for each cell type and experimental condition. A starting concentration range of 0.5 µM to 5 µM is recommended.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge:
-
Port A: this compound (or vehicle control)
-
Port B: FCCP
-
Port C: Rotenone/Antimycin A mixture
-
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol.
-
The instrument will measure baseline OCR and ECAR, followed by sequential injections of the compounds and subsequent measurements.
-
Protocol 2: Mitochondrial Respiration Assay in Permeabilized Cells
This protocol allows for the direct assessment of mitochondrial function by providing substrates directly to the mitochondria.
Materials:
-
Cells of interest
-
Permeabilization buffer (e.g., containing saponin or digitonin)
-
Mitochondrial respiration medium (e.g., MAS buffer)
-
Substrates for Complex I (e.g., pyruvate, malate) or Complex II (e.g., succinate)
-
ADP
-
This compound
-
Extracellular flux analyzer or high-resolution respirometer
Procedure:
-
Cell Preparation:
-
Harvest and wash cells.
-
Resuspend cells in mitochondrial respiration medium.
-
-
Permeabilization:
-
Add the permeabilizing agent (e.g., saponin) to the cell suspension at an optimized concentration.
-
Incubate for a short period to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
-
Respirometry:
-
Add the permeabilized cells to the chamber of the respirometer.
-
Measure the basal respiration rate.
-
Add mitochondrial substrates (e.g., pyruvate and malate) to measure state 2 respiration.
-
Add ADP to stimulate state 3 respiration (ATP-linked respiration).
-
Inject this compound to inhibit ATP synthase and measure state 4o respiration (proton leak).
-
Mandatory Visualizations
Diagram 1: Signaling Pathway of this compound Inhibition
Caption: Inhibition of F1Fo-ATP Synthase by this compound.
Diagram 2: Experimental Workflow for Mitochondrial Stress Test
Caption: Seahorse XF Mitochondrial Stress Test Workflow.
References
Measuring ATP Synthase Inhibition with Ossamycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to ATP Synthase and Ossamycin
ATP synthase is a multi-subunit enzyme complex crucial for cellular energy metabolism.[1] Located in the inner mitochondrial membrane, it utilizes the proton motive force generated by the electron transport chain to synthesize adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate (Pi).[1] Due to its central role in energy production, ATP synthase is a significant target for drug discovery, particularly in fields like oncology and infectious diseases.
This compound is a potent and specific inhibitor of the F1F0-ATP synthase.[2] It belongs to the macrolide family of antibiotics and exerts its inhibitory effect by binding to the Fo subunit of the enzyme, which is embedded in the mitochondrial inner membrane.[3] Specifically, its binding site is located near the interface of subunits a and c, close to the binding sites of other well-known inhibitors like oligomycin and venturicidin.[3] This interaction physically obstructs the proton translocation required for ATP synthesis, effectively shutting down cellular energy production.
These application notes provide detailed protocols for measuring the inhibitory activity of this compound against ATP synthase, presenting quantitative data for comparison, and illustrating the downstream signaling consequences of this inhibition.
Quantitative Comparison of ATP Synthase Inhibitors
The potency of ATP synthase inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound and other notable ATP synthase inhibitors. It is important to note that these values can vary depending on the experimental setup, such as the source of the enzyme (e.g., species, tissue) and the assay conditions.
| Inhibitor | Target Subunit(s) | IC50 Value | Organism/System | Reference |
| This compound | Fo (c-subunit) | Potent inhibition, expected in the nM range | Yeast, Mammalian | [3][4] |
| Oligomycin A | Fo (c-subunit) | ~100 nM | MCF7 cells | [5] |
| Bedaquiline | Fo (c and ε subunits) | 5.3 nM (ATP synthesis) | M. bovis BCG inverted vesicles | [1] |
| Venturicidin A | Fo (c-subunit) | 21.49 nM | T. brucei | [6] |
Experimental Protocols
Measuring the inhibition of ATP synthase by this compound can be achieved through various assays. The most common methods involve monitoring either the synthesis of ATP or the hydrolysis of ATP (the reverse reaction). The ATP hydrolysis assay is often more straightforward to perform in a laboratory setting.
Protocol 1: Spectrophotometric Assay of ATP Synthase Hydrolysis Activity
This protocol measures the ATPase activity of ATP synthase by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2
-
ATP solution (100 mM)
-
Phosphoenolpyruvate (PEP, 100 mM)
-
Pyruvate kinase (PK, 1000 units/mL)
-
Lactate dehydrogenase (LDH, 1000 units/mL)
-
NADH solution (10 mM)
-
This compound stock solution (in DMSO)
-
Oligomycin stock solution (in DMSO, for control)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing:
-
Assay Buffer
-
1 mM PEP
-
10 units/mL PK
-
10 units/mL LDH
-
0.2 mM NADH
-
Isolated mitochondria or SMPs (the optimal amount should be determined empirically, typically 10-50 µg of protein per well)
-
-
Add Inhibitor: Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control for inhibition (e.g., Oligomycin at a concentration known to cause complete inhibition).
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Start the reaction by adding ATP to a final concentration of 2 mM.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Luciferase-Based ATP Synthesis Assay
This protocol directly measures the synthesis of ATP by ATP synthase using a luciferase-based luminescence assay.
Materials:
-
Isolated mitochondria or SMPs
-
Assay Buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES (pH 7.4), 1 mM EGTA, 0.1% fatty acid-free BSA
-
Respiratory substrates (e.g., 10 mM pyruvate and 5 mM malate, or 10 mM succinate)
-
ADP solution (10 mM)
-
This compound stock solution (in DMSO)
-
ATP standard solutions
-
Luciferase-based ATP detection reagent (commercially available kits)
-
Luminometer
Procedure:
-
Prepare Mitochondria/SMPs: Resuspend isolated mitochondria or SMPs in the assay buffer.
-
Add Inhibitor and Substrates: In a luminometer-compatible plate, add the mitochondrial/SMP suspension, respiratory substrates, and varying concentrations of this compound. Include a vehicle control.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate ATP Synthesis: Start the reaction by adding ADP to a final concentration of 100 µM.
-
Incubate: Incubate the plate at 37°C for 15-30 minutes to allow for ATP synthesis.
-
Measure ATP Levels: Add the luciferase-based ATP detection reagent to each well according to the manufacturer's instructions.
-
Measure Luminescence: Immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Create a standard curve using the ATP standard solutions.
-
Determine the concentration of ATP produced in each well from the standard curve.
-
Calculate the percentage of inhibition of ATP synthesis for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathway of ATP Synthase Inhibition-Induced Apoptosis
Caption: Intrinsic apoptosis pathway activated by this compound.
Conclusion
This compound is a valuable tool for studying the role of ATP synthase in cellular bioenergetics and for investigating the consequences of its inhibition. The protocols provided here offer robust methods for quantifying the inhibitory potency of this compound. Understanding the downstream effects of ATP synthase inhibition, such as the induction of apoptosis, is critical for the development of novel therapeutic strategies targeting this essential enzyme. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying biological pathways, aiding researchers in their experimental design and data interpretation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acid substitutions in mitochondrial ATP synthase subunit 9 of Saccharomyces cerevisiae leading to venturicidin or this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Venturicidin A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Ossamycin to Induce Mitochondrial Dysfunction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ossamycin is a potent cytotoxic polyketide antibiotic that functions as a specific inhibitor of the mitochondrial F1Fo-ATPase (also known as ATP synthase or Complex V)[1][2]. By binding to the F1Fo-ATPase, this compound obstructs the proton channel, thereby inhibiting the synthesis of ATP through oxidative phosphorylation (OXPHOS). This disruption of mitochondrial energy production leads to a cascade of cellular events, including mitochondrial dysfunction, metabolic stress, and ultimately, apoptosis.[1] Due to its selective cytotoxicity against certain cancer cell lines, this compound is a valuable tool for studying cancer cell metabolism and for investigating novel therapeutic strategies that target mitochondrial function.
These application notes provide a comprehensive guide for the use of this compound to induce mitochondrial dysfunction in cancer cells. This document includes detailed protocols for cell treatment, assessment of mitochondrial function, and data on the effects of this compound, along with visualizations of the key signaling pathways and experimental workflows.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Illustrative IC50 Range (nM) |
| HeLa | Cervical Cancer | 10 - 100 |
| A549 | Lung Cancer | 50 - 500 |
| MCF-7 | Breast Cancer | 20 - 200 |
| HCT116 | Colon Cancer | 100 - 1000 |
| Jurkat | T-cell Leukemia | 5 - 50 |
Note: These values are illustrative and should be experimentally determined for the specific cell line and conditions used.
Table 2: Effects of this compound on Mitochondrial Parameters
Treatment with this compound leads to predictable changes in key mitochondrial and cellular parameters. The table below summarizes the expected qualitative and quantitative effects.
| Parameter | Expected Effect | Illustrative Quantitative Change |
| Cellular ATP Levels | Decrease | 20-60% reduction |
| Mitochondrial Membrane Potential (ΔΨm) | Hyperpolarization followed by depolarization | Initial 10-20% increase, followed by a significant decrease |
| Reactive Oxygen Species (ROS) Production | Increase | 1.5 to 3-fold increase |
| Cell Viability | Decrease | Dose-dependent reduction |
| Apoptosis | Increase | Significant increase in apoptotic markers (e.g., caspase-3/7 activity) |
Note: The magnitude of these changes is dependent on the cell line, this compound concentration, and treatment duration.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of powder in high-quality DMSO. For example, to prepare 1 mL of a 1 mM stock solution of this compound (Molecular Weight ~790 g/mol ), dissolve 0.79 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. The stability of the stock solution under these conditions should be determined, but it is generally stable for several months.
Protocol 2: Treatment of Cancer Cells with this compound
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cancer cells at an appropriate density in cell culture plates or flasks and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
Cell Treatment: Carefully remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the specific experimental goals.
Protocol 3: Measurement of Cellular ATP Levels
Materials:
-
Cells treated with this compound (from Protocol 2)
-
Commercial ATP-luminescence-based assay kit
-
Luminometer
Procedure:
-
Following treatment with this compound, lyse the cells according to the protocol provided with the ATP assay kit.
-
Add the luciferase-luciferin reagent to the cell lysates.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Normalize the ATP levels to the total protein concentration of each sample or to the cell number to account for differences in cell density.
-
Express the results as a percentage of the ATP levels in the vehicle-treated control cells.
Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)
Materials:
-
Cells treated with this compound (from Protocol 2)
-
Fluorescent cationic dyes such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1
-
Fluorescence microscope or flow cytometer
Procedure using TMRM:
-
At the end of the this compound treatment period, add TMRM (e.g., at a final concentration of 20-100 nM) to the culture medium.
-
Incubate the cells for 20-30 minutes at 37°C to allow the dye to accumulate in the mitochondria.
-
Wash the cells with pre-warmed PBS or imaging buffer.
-
Immediately analyze the cells using a fluorescence microscope or flow cytometer. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
-
As a control for depolarization, a subset of cells can be treated with a known uncoupler like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).
Protocol 5: Measurement of Reactive Oxygen Species (ROS)
Materials:
-
Cells treated with this compound (from Protocol 2)
-
Fluorescent ROS indicator dye such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
Fluorescence microscope or flow cytometer
Procedure:
-
At the end of the this compound treatment, remove the culture medium and wash the cells with PBS.
-
Load the cells with the ROS indicator dye (e.g., 5-10 µM DCFDA) in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Analyze the fluorescence intensity of the cells using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates an increase in cellular ROS levels.
-
A positive control, such as treatment with hydrogen peroxide (H2O2), can be included.
Visualizations
Caption: this compound inhibits the Fo subunit of F1Fo-ATPase, blocking proton flow and ATP synthesis.
Caption: this compound-induced mitochondrial dysfunction triggers metabolic stress and apoptosis.
Caption: A typical workflow for studying the effects of this compound on cancer cells.
References
Ossamycin as a Tool for Studying Cellular Bioenergetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ossamycin is a potent and specific inhibitor of the F₀ subunit of mitochondrial F₁F₀-ATP synthase, the enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation (OXPHOS).[1][2][3] This inhibition makes this compound a valuable tool for investigating cellular bioenergetics, allowing researchers to dissect the relative contributions of mitochondrial respiration and glycolysis to cellular energy metabolism. By acutely blocking ATP synthesis, this compound induces a metabolic shift, forcing cells to rely on glycolysis for their energy needs. This perturbation allows for the measurement of key bioenergetic parameters, providing insights into mitochondrial function, metabolic flexibility, and the cellular response to energy stress. These insights are critical in various research areas, including cancer metabolism, neurodegenerative diseases, and drug discovery.[4]
This document provides detailed application notes and experimental protocols for utilizing this compound to study cellular bioenergetics. It includes methodologies for assessing mitochondrial function via respirometry, measuring cellular ATP levels, and analyzing downstream signaling events.
Mechanism of Action
This compound, a macrocyclic polyketide, binds to the F₀ proton pore of the F₁F₀-ATP synthase complex.[1][2] This binding event physically obstructs the flow of protons across the inner mitochondrial membrane, which is the driving force for ATP synthesis. The inhibition of this proton channel effectively uncouples the electron transport chain (ETC) from ATP production. As a result, the oxygen consumption rate (OCR) decreases significantly, reflecting the portion of respiration dedicated to ATP synthesis. The cell, deprived of its primary ATP source, compensates by upregulating glycolysis, leading to an increase in the extracellular acidification rate (ECAR) due to lactate production.[5][6]
Key Applications
-
Determination of Mitochondrial Respiration Parameters: this compound is a key component of the "Mito Stress Test" performed on extracellular flux analyzers (e.g., Seahorse XF Analyzer). This assay allows for the quantification of:
-
ATP-linked Respiration: The decrease in OCR immediately following this compound injection represents the portion of basal respiration used to generate ATP.
-
Proton Leak: The residual OCR after ATP synthase inhibition is attributed to proton leak across the inner mitochondrial membrane.
-
Maximal Respiration and Spare Respiratory Capacity: In conjunction with other mitochondrial modulators like FCCP and rotenone/antimycin A.[7][8]
-
-
Assessment of Glycolytic Capacity: By inhibiting mitochondrial ATP production, this compound reveals the cell's maximal glycolytic capacity as it strives to meet its energy demands.[5]
-
Studying Metabolic Phenotypes: The differential reliance on OXPHOS and glycolysis can be assessed, distinguishing between quiescent, glycolytic, and oxidative cellular states.
-
Investigating Drug Action and Toxicity: this compound can be used to study how novel therapeutic compounds affect cellular metabolism and mitochondrial function.
-
Elucidating Signaling Pathways: The cellular response to energy stress induced by this compound, such as the activation of the AMP-activated protein kinase (AMPK) pathway, can be investigated.[9][10]
Data Presentation
Table 1: Comparative Potency of F₁F₀-ATPase Inhibitors
| Inhibitor | Target Subunit | Typical Concentration Range (in vitro) | Notes |
| This compound | F₀ | 100 nM - 5 µM | Potent inhibitor of mitochondrial F₁F₀-ATPase. Optimal concentration is cell-type dependent and requires empirical determination. |
| Oligomycin | F₀ | 100 nM - 5 µM | Structurally and functionally similar to this compound; often used interchangeably in mitochondrial stress tests.[7][11] |
Note: Specific IC50 values for this compound are not widely reported across a range of cell lines and should be determined experimentally.
Table 2: Expected Effects of this compound on Cellular Bioenergetics
| Parameter | Expected Change | Rationale |
| Oxygen Consumption Rate (OCR) | Decrease | Inhibition of ATP synthase reduces the demand for proton pumping by the ETC.[8] |
| Extracellular Acidification Rate (ECAR) | Increase | Compensatory upregulation of glycolysis leads to increased lactate production and extrusion.[5] |
| Cellular ATP Levels | Decrease | Direct inhibition of the primary ATP-producing pathway. |
| AMP/ATP Ratio | Increase | Consequence of decreased ATP and subsequent AMP accumulation. |
| AMPK Phosphorylation (Thr172) | Increase | Activation of the cellular energy sensor in response to an elevated AMP/ATP ratio.[12][13] |
Experimental Protocols
Protocol 1: Mitochondrial Stress Test Using an Extracellular Flux Analyzer
This protocol is adapted for the Agilent Seahorse XF platform and describes the use of this compound to measure key parameters of mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest
-
Complete cell culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound (stock solution in DMSO)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (stock solution in DMSO)
-
Rotenone/Antimycin A mixture (stock solutions in DMSO)
-
Seahorse XF Calibrant
-
Extracellular Flux Analyzer (e.g., Agilent Seahorse XF96 or XFe24)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow for 24-48 hours to form a monolayer.
-
Note: Optimal cell seeding density is critical and should be determined for each cell line to ensure OCR and ECAR values fall within the instrument's linear range.[8]
-
-
Assay Preparation:
-
One hour prior to the assay, remove the cell culture medium and replace it with pre-warmed Seahorse XF assay medium.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
-
Compound Loading:
-
Prepare working solutions of this compound, FCCP, and rotenone/antimycin A in the assay medium at concentrations that will yield the desired final well concentration after injection.
-
Note: A typical starting concentration for this compound is 1-2 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for complete inhibition of ATP-linked respiration without causing off-target effects.
-
Load the injector ports of the sensor cartridge as follows:
-
Port A: this compound (e.g., to a final concentration of 1.5 µM)
-
Port B: FCCP (e.g., to a final concentration of 1.0 µM; optimal concentration is highly cell-type dependent and requires titration)
-
Port C: Rotenone/Antimycin A mixture (e.g., to a final concentration of 0.5 µM each)
-
-
-
Data Acquisition:
-
Calibrate the instrument with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure basal OCR and ECAR, followed by sequential injections of the compounds and subsequent rate measurements.
-
Data Analysis:
-
The software will calculate the key parameters of mitochondrial function based on the changes in OCR after each injection.
-
Basal Respiration: The last rate measurement before the first injection.
-
ATP Production: (Last rate measurement before this compound injection) – (Minimum rate measurement after this compound injection).
-
Proton Leak: Minimum rate measurement after this compound injection.
-
Maximal Respiration: Maximum rate measurement after FCCP injection.
-
Spare Respiratory Capacity: (Maximal Respiration) – (Basal Respiration).
-
Non-Mitochondrial Respiration: Minimum rate measurement after rotenone/antimycin A injection.
Protocol 2: Measurement of Cellular ATP Levels
This protocol describes the use of a luciferase-based ATP assay to quantify changes in cellular ATP concentration following treatment with this compound.
Materials:
-
Cell line of interest cultured in a 96-well white, opaque plate
-
This compound (stock solution in DMSO)
-
Luciferase-based ATP assay kit (e.g., Promega CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white, opaque plate and allow them to adhere overnight.
-
Treat cells with a dose-response range of this compound concentrations for a specified period (e.g., 1, 6, or 24 hours). Include a vehicle control (DMSO).
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and provides the necessary substrates for the luciferase reaction.
-
Mix the contents on an orbital shaker for 2 minutes to ensure complete cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the luminescence of treated wells to the vehicle control to determine the percentage decrease in ATP levels.
-
Plot the percentage of ATP remaining against the this compound concentration to generate a dose-response curve and calculate the IC50 value for ATP depletion.
Visualization of Pathways and Workflows
Caption: Mechanism of this compound Action on Cellular Bioenergetics.
Caption: Experimental Workflow for the Mitochondrial Stress Test.
Caption: Signaling Cascade Following F₁F₀-ATP Synthase Inhibition.
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Stressed or senescent cells will yield variable results.
-
DMSO Concentration: Keep the final concentration of DMSO in the assay medium below 0.5% to avoid solvent-induced toxicity.
-
Titration of Compounds: The optimal concentrations of this compound and FCCP are highly dependent on the cell type and metabolic activity. Always perform a titration for new cell lines or experimental conditions.
-
Normalization: Normalize OCR and ECAR data to cell number or protein content to account for variations in cell seeding.
-
Comparison to Oligomycin: While this compound and oligomycin have the same target, subtle differences in their potency or off-target effects may exist. For direct comparisons, it is essential to perform dose-response curves for both compounds in the same experimental setup.
Conclusion
This compound is a powerful pharmacological tool for the detailed investigation of cellular bioenergetics. Its specific inhibition of F₁F₀-ATP synthase provides a robust method for quantifying the contribution of mitochondrial respiration to cellular energy production and for assessing the metabolic flexibility of cells. The protocols and application notes provided herein offer a framework for researchers to effectively utilize this compound in their studies of cellular metabolism, drug discovery, and the pathophysiology of metabolic diseases.
References
- 1. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety | PLOS One [journals.plos.org]
- 2. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From OCR and ECAR to energy: Perspectives on the design and interpretation of bioenergetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Review of the Inhibition of the Mitochondrial ATP Synthase by IF1 in vivo: Reprogramming Energy Metabolism and Inducing Mitohormesis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the mitochondrial ATPase function by IF1 changes the spatiotemporal organization of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. viterbik12.usc.edu [viterbik12.usc.edu]
- 13. PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Ossamycin Dose-Response Curves: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to determine the dose-response curves of Ossamycin, a potent inhibitor of mitochondrial F1F0-ATPase. The protocols detailed below are intended to facilitate the accurate assessment of this compound's cytotoxic and bioenergetic effects on various cell lines.
Introduction
This compound is a macrolide antibiotic that exhibits significant antifungal and cytotoxic properties.[1] Its primary mechanism of action involves the potent and specific inhibition of the F0 subunit of mitochondrial F1F0-ATPase (also known as ATP synthase).[1][2][3] This enzyme is critical for cellular energy production through oxidative phosphorylation. By disrupting ATP synthesis, this compound induces a bioenergetic crisis within the cell, leading to decreased cell viability and apoptosis. Understanding the dose-dependent effects of this compound is crucial for its potential development as a therapeutic agent, particularly in oncology. This document provides detailed protocols for generating robust dose-response curves using common cell-based assays.
Key Signaling Pathway Affected by this compound
This compound directly targets the mitochondrial F1F0-ATPase, a key component of the electron transport chain and oxidative phosphorylation. Its inhibitory action disrupts the proton motive force, leading to a cascade of downstream effects including a drop in ATP production, a decrease in mitochondrial membrane potential, and ultimately, the induction of apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety | PLOS One [journals.plos.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Ossamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ossamycin is a potent and selective inhibitor of the mitochondrial F1F0-ATPase, a critical enzyme complex responsible for ATP synthesis.[1][2][3] By disrupting mitochondrial function, this compound can induce cytotoxic effects and trigger programmed cell death, or apoptosis, in various cell types.[1][2][3] This makes it a valuable tool for studying the mechanisms of mitochondrial-mediated apoptosis and for evaluating potential anti-cancer therapeutics that target cellular metabolism.
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method for detecting and differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6] This application note provides a detailed protocol for inducing apoptosis with this compound and analyzing the cellular response using flow cytometry.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that can only enter cells with compromised plasma membranes, a characteristic of late apoptotic and necrotic cells. By using both stains, one can distinguish between different cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (primary necrosis)
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for clear comparison of the effects of different concentrations of this compound.
| This compound Conc. (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 | 2.1 | 1.5 | 1.2 |
| 10 | 85.6 | 8.3 | 4.2 | 1.9 |
| 50 | 60.3 | 25.1 | 12.4 | 2.2 |
| 100 | 35.8 | 40.5 | 20.1 | 3.6 |
| 250 | 15.2 | 55.3 | 25.4 | 4.1 |
Experimental Protocols
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol for Induction of Apoptosis:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Cell Treatment:
-
The optimal concentration and incubation time for this compound to induce apoptosis can vary between cell lines. It is crucial to perform a dose-response and time-course experiment to determine these parameters.[7]
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A starting range of 10 nM to 500 nM is recommended.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration used.
-
Replace the culture medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours).
-
Protocol for Annexin V and PI Staining:
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells from each well to a separate flow cytometry tube.
-
Adherent cells: Aspirate the culture medium (which may contain apoptotic bodies) and collect it in a flow cytometry tube. Wash the cells with PBS and then detach the adherent cells using Trypsin-EDTA. Combine the detached cells with the collected supernatant.
-
-
Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. The recommended cell concentration is 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.
-
Analyze the samples on a flow cytometer. Be sure to include unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety | PLOS One [journals.plos.org]
- 2. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ossamycin Solubility in Aqueous Media
For researchers, scientists, and drug development professionals utilizing Ossamycin, ensuring its proper dissolution is critical for accurate and reproducible experimental results. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common solubility challenges encountered with this compound in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound and other macrolide antibiotics. Ethanol and methanol can also be used.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "salting out" or precipitation upon dilution. Here are several steps to troubleshoot this problem:
-
Optimize the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity. Try to keep the final DMSO concentration in your assay as high as is tolerable for your specific cells to help maintain this compound solubility. Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.[1]
-
Perform a stepwise dilution: Instead of adding the concentrated DMSO stock directly to the full volume of aqueous media, perform a serial dilution. This gradual decrease in the solvent concentration can help keep the compound in solution.[1]
-
Add stock solution to media with rapid mixing: To avoid localized high concentrations of this compound that can trigger precipitation, add the DMSO stock solution directly to the pre-warmed (e.g., 37°C) aqueous medium while vortexing or stirring.[1]
-
Consider using a co-solvent: In some cases, a mixture of solvents for the initial stock solution can improve solubility upon dilution.
Q3: Can I heat the solution to improve this compound solubility?
A3: Gentle warming (e.g., to 37°C) can aid in the dissolution of this compound. However, prolonged or excessive heating should be avoided as it may degrade the compound. The stability of this compound at elevated temperatures is not well-documented.
Q4: What is the expected solubility of this compound in different solvents?
Solubility of Macrolide Antibiotics (General Guide)
| Solvent | General Solubility |
| DMSO | Soluble to highly soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Water / PBS | Sparingly soluble to insoluble |
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO or other organic solvents should be stored at -20°C or -80°C to ensure stability. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Protect the solution from light.
Troubleshooting Guide: this compound Precipitation in Aqueous Media
If you observe precipitation when preparing your working solution of this compound in aqueous media, follow this troubleshooting workflow:
Caption: A troubleshooting workflow for addressing this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: this compound has a molecular weight of approximately 912.2 g/mol .[3] To prepare 1 mL of a 10 mM stock solution, you will need 9.12 mg of this compound.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 9.12 mg of this compound.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visual inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile aqueous medium (e.g., cell culture medium, PBS)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Determine the final concentration: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your aqueous medium. Remember to account for the final DMSO concentration.
-
Prepare the aqueous medium: Add the required volume of pre-warmed aqueous medium to a sterile tube.
-
Dilute the stock solution: While vortexing the aqueous medium, add the calculated volume of the this compound stock solution dropwise to the medium. This rapid mixing helps to prevent localized precipitation.
-
Final mixing: Continue to vortex for another 30 seconds to ensure the solution is homogenous.
-
Use immediately: It is recommended to use the freshly prepared working solution immediately for your experiment to minimize the risk of precipitation over time.
This compound's Mechanism of Action: Inhibition of Mitochondrial F1F0-ATPase
This compound is a potent and specific inhibitor of the F0 subunit of the mitochondrial F1F0-ATPase (also known as ATP synthase).[3][4] This enzyme is crucial for cellular energy production through oxidative phosphorylation. By blocking the proton channel of the F0 subunit, this compound disrupts the flow of protons across the inner mitochondrial membrane, which in turn inhibits the synthesis of ATP.
Caption: The signaling pathway of this compound's inhibitory action.
The inhibition of F1F0-ATPase by this compound leads to a cascade of cellular events, ultimately resulting in cytotoxicity, which underlies its antifungal and potential antineoplastic activities.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Spectrophotometric Investigations of Macrolide Antibiotics: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to avoid Ossamycin degradation during experiments
Welcome to the Technical Support Center for Ossamycin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound to minimize degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing stock solutions of this compound?
A1: To prepare a stock solution of this compound, it is recommended to dissolve the solid compound in a suitable organic solvent before further dilution in aqueous buffers. This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and other alcohols. For long-term storage, prepare high-concentration stock solutions in anhydrous DMSO or absolute ethanol to minimize hydrolysis.
Q2: How should I store solid this compound and its stock solutions to ensure stability?
A2: Solid this compound is stable for several months when stored at or below refrigeration temperatures (2-8°C).[1] For maximum stability, it is best to store it in a tightly sealed container, protected from light and moisture.
Stock solutions of this compound in anhydrous DMSO or absolute ethanol should be stored at -20°C or -80°C for long-term stability, potentially for several months. When stored in ethanol at 0-4°C, a related macrolide, Oligomycin, is stable for at least a week. To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q3: How stable is this compound in aqueous solutions and cell culture media?
A3: The stability of this compound decreases in aqueous solutions. In an aqueous alcohol solution at neutral pH and room temperature, this compound is reported to be stable for several weeks.[1] For shorter durations, it is stable for up to 2 hours across a pH range of 2.2 to 10.0 in aqueous alcohol at room temperature.[1] However, for critical experiments, it is recommended to prepare fresh dilutions in aqueous buffers or cell culture media from a frozen stock solution immediately before use. The presence of components in cell culture media could potentially accelerate degradation.
Q4: What are the primary factors that can cause this compound degradation during my experiments?
A4: The main factors contributing to this compound degradation are:
-
Hydrolysis: The ester and lactone functionalities in the macrolide structure of this compound are susceptible to hydrolysis, especially at non-neutral pH and in the presence of water.
-
Photodegradation: Like many macrolides, this compound may be sensitive to light, particularly UV radiation. Exposure to light can lead to isomerization or cleavage of the molecule.
-
Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and other degradation pathways.
-
Oxidation: Although less common for this class of compounds, oxidative degradation can occur, particularly if the compound is exposed to air and light for extended periods.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | This compound degradation leading to a lower effective concentration. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Validate the concentration of your stock solution periodically using a validated analytical method like HPLC. Ensure proper storage conditions are maintained. |
| Precipitation of this compound in aqueous buffer or media. | Poor solubility of this compound at the working concentration or change in pH. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and sufficient to maintain this compound solubility. Check the pH of your final solution. If necessary, a small amount of a non-ionic surfactant might aid in solubilization, but this should be tested for compatibility with your assay. |
| Change in color of the this compound solution. | This could indicate chemical degradation or oxidation. | Discard the solution and prepare a fresh one from solid stock. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
Quantitative Data on Macrolide Stability
While specific quantitative kinetic data for this compound degradation is limited in publicly available literature, the following table summarizes stability data for the structurally related macrolide antibiotic, Oligomycin, which can serve as a general guideline.
| Compound | Solvent | Storage Temperature | Reported Stability |
| Oligomycin | Ethanol | 0-4°C | At least 1 week |
| Oligomycin | Ethanol | -20°C | Several months |
| Oligomycin | DMSO | -20°C | Stable for several months (general recommendation for macrolides) |
| This compound | Aqueous Alcohol (neutral pH) | Room Temperature | Several weeks[1] |
| This compound | Aqueous Alcohol (pH 2.2-10.0) | Room Temperature | 2 hours[1] |
| This compound | Solid Form | Refrigerated | Several months[1] |
Experimental Protocols
Protocol: Preparation and Short-Term Storage of this compound for Cell-Based Assays
-
Preparation of Stock Solution (e.g., 10 mM):
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex gently until the solid is completely dissolved.
-
-
Aliquoting and Long-Term Storage:
-
Aliquot the stock solution into smaller, single-use sterile vials (e.g., 10-20 µL per vial).
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solution:
-
Immediately before the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium. Ensure thorough mixing.
-
Use the working solution promptly after preparation. Do not store diluted aqueous solutions for extended periods.
-
Visualizing Key Processes
Caption: Potential degradation pathways of this compound.
References
Identifying and minimizing Ossamycin off-target effects
Welcome to the technical support center for Ossamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing potential off-target effects of this compound in experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrolide antibiotic produced by Streptomyces hygroscopicus var. ossamyceticus.[1] Its primary and well-documented mechanism of action is the potent and specific inhibition of the F-type ATP synthase (also known as Complex V) in mitochondria.[1][2] Specifically, it targets the Fo subunit of the complex, blocking the proton channel and thereby inhibiting ATP synthesis via oxidative phosphorylation.[2][3] This disruption of cellular energy metabolism leads to its cytotoxic and antifungal properties.[1]
Q2: What are the potential off-target effects of this compound?
While this compound is a highly specific inhibitor of F-type ATP synthase, the possibility of off-target effects should be considered, especially at higher concentrations or in prolonged exposure experiments. Direct, comprehensive off-target profiling of this compound is not extensively published. However, based on studies of other mitochondrial inhibitors and macrolides, potential off-target effects to consider include:
-
Induction of Oxidative Stress: Inhibition of the electron transport chain can lead to the generation of reactive oxygen species (ROS).[4]
-
Inflammatory Response: Some mitochondrial inhibitors have been shown to trigger inflammatory responses in certain models.[4]
-
Effects on Ion Homeostasis: Disruption of mitochondrial membrane potential can indirectly affect cellular ion homeostasis.
-
General Macrolide-related Effects: Although this compound's primary target is not the ribosome, as with typical macrolide antibiotics, at high concentrations, non-specific interactions leading to gastrointestinal-like effects in in vivo models could be possible.[5][6]
Q3: How can I identify potential off-target effects of this compound in my specific experimental model?
Identifying off-target effects requires a multi-pronged approach. Here are some recommended strategies:
-
Global Omics Analysis:
-
Proteomics: Compare the proteome of this compound-treated cells with vehicle-treated controls to identify unintended changes in protein expression.[7][8]
-
Transcriptomics: RNA-sequencing can reveal off-target changes in gene expression that are not directly related to the inhibition of ATP synthase.[9][10]
-
Metabolomics: Analyze the global metabolic profile to uncover perturbations in pathways independent of direct ATP synthase inhibition.[11][12]
-
-
Phenotypic Screening: Use high-content imaging or other phenotypic assays to assess a broad range of cellular parameters beyond cytotoxicity.
-
Counter-screening: Test this compound against a panel of other related targets, such as other ATPases or transporters, if available.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Greater cytotoxicity than expected based on ATP synthase inhibition alone. | Potential off-target effects leading to parallel cell death pathways. | 1. Perform a dose-response curve and determine the IC50 value. Compare it with published values for ATP synthase inhibition. A significant discrepancy may suggest off-target effects.2. Use a structurally unrelated F-type ATP synthase inhibitor (e.g., Oligomycin) as a control. If the phenotype differs significantly, off-target effects of this compound are likely.3. Assess markers of other cell death pathways, such as apoptosis (caspase activation) or necroptosis. |
| Inconsistent results between different cell lines. | Cell-line specific expression of potential off-target proteins or differential reliance on oxidative phosphorylation. | 1. Characterize the metabolic phenotype of your cell lines (e.g., using a Seahorse XF Analyzer) to understand their dependence on glycolysis versus oxidative phosphorylation.2. Perform proteomic analysis on your cell lines to identify any differentially expressed proteins that could be potential off-targets. |
| Observed phenotype is not rescued by supplementing with ATP or alternative energy sources. | The phenotype may be due to an off-target effect independent of cellular energy depletion. | 1. Investigate other potential mechanisms, such as induction of oxidative stress (measure ROS levels) or inflammation (measure relevant cytokines).2. Consider using a chemical proteomics approach to identify direct binding partners of this compound in your experimental system. |
| Unexpected changes in gene or protein expression unrelated to energy metabolism. | Off-target effects on signaling pathways or transcription factors. | 1. Perform transcriptomic (RNA-seq) or proteomic analysis to identify the affected pathways.2. Use pathway analysis tools to identify potential upstream regulators that might be off-targets of this compound. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various compounds targeting ATP synthase. Note the limited availability of specific off-target IC50 values for this compound.
| Compound | Primary Target | Reported IC50 / EC50 | Potential Off-Targets | Off-Target IC50 / EC50 |
| This compound | F-type ATP synthase (Fo subunit) | Potent inhibitor (specific values vary by system)[1][3] | Not well characterized | N/A |
| Oligomycin A | F-type ATP synthase (Fo subunit) | ~1 µM[13] | Pro-inflammatory signaling pathways, Induction of ROS[4] | N/A |
| Rotenone | Mitochondrial Complex I | nM range[14] | NLRP3 Inflammasome, Dopaminergic neurons[15][16] | µM range[16] |
| Aurovertin B | F-type ATP synthase (F1 subunit) | Potent inhibitor[17] | N/A | N/A |
| Resveratrol | F-type ATP synthase (F1 subunit) | µM range[17] | Multiple targets (polyphenol)[17] | Varies |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[18][19]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Methodology:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control for cell death).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Incubate for at least 15 minutes with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
This protocol is based on common LDH assay kits.[20][21]
-
Principle: The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Methodology:
-
Seed cells in a 96-well plate and treat with this compound and controls as described for the MTT assay.
-
At the end of the incubation period, centrifuge the plate at 200 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare a reaction mixture according to the manufacturer's instructions (typically containing a tetrazolium salt and a catalyst).
-
Add the reaction mixture to the supernatant samples.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Include controls for maximum LDH release (lysed cells) and spontaneous release (untreated cells).
-
3. Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
-
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.
-
Methodology:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator.
-
On the day of the assay, replace the growth medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the injection ports of the sensor cartridge with compounds to be tested, including this compound, a vehicle control, and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test.
-
Calibrate the analyzer with the loaded sensor cartridge.
-
Place the cell culture plate into the analyzer and run the assay.
-
Analyze the OCR and ECAR data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for identifying off-target effects.
Caption: Logic for troubleshooting unexpected results.
References
- 1. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mitochondrial inhibitor oligomycin induces an inflammatory response in the rat knee joint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Adverse events in people taking macrolide antibiotics versus placebo for any indication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rotenone-induced Impairment of Mitochondrial Electron Transport Chain Confers a Selective Priming Signal for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rotenone exerts developmental neurotoxicity in a human brain spheroid model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 21. LDH cytotoxicity assay [protocols.io]
Technical Support Center: Ossamycin and Cell Viability Assay Interference
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using Ossamycin in their experiments and encountering issues with cell viability assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a macrocyclic polyketide natural product isolated from Streptomyces hygroscopicus.[1] It is a potent and specific inhibitor of the F0 component of the mitochondrial F1F0-ATPase (also known as ATP synthase).[1] By blocking this proton channel, this compound disrupts the synthesis of ATP, the primary energy currency of the cell, leading to a decrease in cellular energy production.
Q2: Why is my cell viability reading low when I treat my cells with non-toxic doses of this compound?
Many common cell viability assays, such as those using tetrazolium salts (MTT, MTS, XTT) and resazurin (AlamarBlue), are dependent on the metabolic activity of the cell, specifically the activity of mitochondrial dehydrogenases.[2][3][4][5] this compound, by inhibiting mitochondrial function, reduces the activity of these enzymes. This leads to a decreased conversion of the assay reagent into its colored or fluorescent product, resulting in a lower signal that can be misinterpreted as decreased cell viability, even if the cells are not dead.[6][7]
Q3: Which cell viability assays are most likely to be affected by this compound?
Assays that rely on mitochondrial reductase activity are highly susceptible to interference by this compound. This includes:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Relies on the reduction of the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases.[2][8][9]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assays: Similar to MTT, these assays use water-soluble tetrazolium salts that are reduced by mitochondrial enzymes.[3][10]
-
Resazurin (AlamarBlue) Assay: This assay uses a blue dye that is reduced to the fluorescent pink resorufin by mitochondrial reductases.[4][11][12][13]
Troubleshooting Guide
If you suspect that this compound is interfering with your cell viability assay, follow these troubleshooting steps.
Step 1: Confirm Interference
To confirm that this compound is directly interfering with your assay chemistry, run a cell-free control.
-
Protocol:
-
Prepare wells with your complete cell culture medium.
-
Add this compound at the same concentrations used in your experiment.
-
Add the cell viability assay reagent (e.g., MTT, resazurin).
-
Incubate for the standard duration.
-
Read the absorbance or fluorescence.
-
-
Expected Result: In a cell-free system, this compound should not cause a signal change. If it does, there may be direct chemical interaction. However, the primary interference is expected to be biological, through its effect on mitochondria in live cells.
Step 2: Choose an Alternative Assay
The most effective solution is to switch to a cell viability assay that is not dependent on mitochondrial reductase activity. Recommended alternatives include ATP-based assays and Lactate Dehydrogenase (LDH) assays.
Comparison of Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages with this compound |
| Tetrazolium-Based (MTT, MTS, XTT) | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[2][3][10] | Inexpensive, well-established. | High Interference: this compound inhibits mitochondrial function, leading to a false decrease in viability signal. |
| Resazurin (AlamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by mitochondrial reductases in viable cells.[4][11][12] | Sensitive, non-toxic, allows for kinetic monitoring. | High Interference: Similar to tetrazolium assays, the signal is dependent on mitochondrial activity. |
| ATP-Based Assays | Measures the level of ATP in viable cells using a luciferase-based reaction.[14][15][16] | Highly sensitive, rapid, and directly measures cellular energy status. | Low Interference: Directly measures ATP, which is a more direct indicator of viability in the context of a mitochondrial inhibitor. |
| LDH (Lactate Dehydrogenase) Assay | Measures the release of LDH from the cytosol of damaged cells into the culture medium.[17][18] | Measures cytotoxicity (cell death) rather than cell viability. | No Direct Interference: Measures membrane integrity, which is not directly affected by the mechanism of this compound. |
Recommended Alternative Assay Protocols
ATP-Based Cell Viability Assay
This assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[15][16][19]
Experimental Protocol:
-
Cell Plating: Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls. Incubate for the desired treatment period.
-
Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Lysis and Signal Generation: Add the ATP detection reagent directly to each well. The reagent contains a detergent to lyse the cells and release ATP, as well as luciferase and luciferin.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures cell death by quantifying the release of LDH from cells with compromised membrane integrity.[17][18][20]
Experimental Protocol:
-
Cell Plating and Treatment: Plate and treat cells with this compound as described for the ATP-based assay. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction:
-
Add the collected supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol. This typically includes a substrate and a catalyst.
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (usually 20-30 minutes), protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader. The amount of color change is proportional to the amount of LDH released, indicating the level of cytotoxicity.
Visualizing the Interference and Solutions
Below are diagrams to help visualize the concepts discussed.
Caption: this compound's inhibitory effect on mitochondria reduces the activity of dehydrogenases, leading to decreased conversion of assay substrates and a falsely low viability signal.
Caption: A decision-making workflow for selecting an appropriate cell viability assay when working with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. blog.quartzy.com [blog.quartzy.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. Influence on Mitochondria and Cytotoxicity of Different Antibiotics Administered in High Concentrations on Primary Human Osteoblasts and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay | AAT Bioquest [aatbio.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resazurin - Wikipedia [en.wikipedia.org]
- 13. Resazurin Assay Kit (Cell Viability) (ab129732) | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ATP Assays | What is an ATP Assay? [promega.ca]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 19. biotium.com [biotium.com]
- 20. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
Technical Support Center: Optimizing Ossamycin Concentration for Sensitive Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting Ossamycin concentration, particularly for sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cytotoxic macrolide antibiotic.[1] Its primary mechanism of action is the potent inhibition of the mitochondrial F1F0-ATPase (also known as ATP synthase).[1] This inhibition disrupts the mitochondrial membrane potential, leading to a depletion of cellular ATP and the induction of apoptosis (programmed cell death).
Q2: Why are some cell lines more sensitive to this compound than others?
Cell line sensitivity to this compound can vary significantly due to several factors, including:
-
Mitochondrial dependence: Cells that are highly reliant on oxidative phosphorylation for energy production are generally more sensitive to inhibitors of this pathway.
-
Metabolic adaptations: Some cancer cells exhibit metabolic flexibility, allowing them to switch to alternative energy sources like glycolysis when mitochondrial function is impaired, making them more resistant.
-
Expression levels of the drug target: Variations in the expression or structure of the F1F0-ATPase subunits could influence drug binding and efficacy.
-
Drug efflux pump activity: Overexpression of multidrug resistance pumps can reduce the intracellular concentration of this compound, leading to resistance.
Q3: What are the typical signs of cytotoxicity in sensitive cell lines treated with this compound?
Sensitive cell lines treated with an excessive concentration of this compound may exhibit:
-
Rapid decrease in cell viability.
-
Changes in cell morphology, such as rounding and detachment.
-
Induction of apoptosis, characterized by membrane blebbing, chromatin condensation, and DNA fragmentation.
-
Significant disruption of the mitochondrial membrane potential.
Troubleshooting Guides
Issue 1: High variability in results between replicate experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in drug dilution preparation, or fluctuations in incubator conditions.
-
Suggested Solution:
-
Ensure a homogenous single-cell suspension before seeding and verify cell counts for each experiment.
-
Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Regularly calibrate and monitor incubator temperature and CO2 levels.
-
Issue 2: No significant cytotoxic effect observed at expected concentrations.
-
Possible Cause: The cell line may be resistant to this compound, the drug may have degraded, or the assay incubation time is too short.
-
Suggested Solution:
-
Verify the sensitivity of your cell line by consulting literature or performing a preliminary dose-response experiment with a very wide concentration range.
-
Check the storage conditions and age of the this compound stock.
-
Extend the incubation time (e.g., from 24 to 48 or 72 hours), as the cytotoxic effects may be time-dependent.
-
Issue 3: A steep drop in cell viability at a narrow concentration range.
-
Possible Cause: The cell line is highly sensitive to this compound.
-
Suggested Solution:
-
Perform a dose-response experiment with a narrower and lower concentration range, using smaller dilution factors to precisely determine the IC50 value.
-
Data Presentation: Representative IC50 Values of a Cytotoxic Agent
The following table provides illustrative IC50 values for a generic cytotoxic agent across a panel of cancer cell lines, demonstrating the concept of differential sensitivity. Note: These are not specific values for this compound but are representative of the range of sensitivities that can be observed.
| Cell Line | Cancer Type | IC50 (µM) - Sensitive | IC50 (µM) - Resistant |
| A549 | Lung Carcinoma | 0.5 | >10 |
| MCF-7 | Breast Adenocarcinoma | 0.2 | 8.5 |
| HeLa | Cervical Carcinoma | 0.8 | >10 |
| HCT116 | Colon Carcinoma | 0.1 | 5.2 |
| U-2 OS | Osteosarcoma | 1.2 | >10 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on an adherent cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential.
Materials:
-
TMRE stock solution (in DMSO)
-
Cells treated with this compound (and a vehicle control)
-
Complete cell culture medium
-
FCCP (a mitochondrial uncoupler, as a positive control)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment:
-
Culture and treat cells with the desired concentrations of this compound for the appropriate duration in a suitable plate for fluorescence measurement.
-
In the last 30 minutes of treatment, add FCCP (e.g., 10 µM) to a set of control wells.
-
-
Dye Loading:
-
Prepare a working solution of TMRE (typically 20-100 nM) in warm culture medium.
-
Add the TMRE working solution to all wells and incubate for 20-30 minutes at 37°C.
-
-
Measurement:
-
Without washing, measure the fluorescence intensity using a microscope or plate reader with appropriate filters (e.g., excitation/emission ~549/575 nm).
-
A decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
Protocol 3: Caspase-3 Activity Assay
This protocol describes a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with this compound (and a vehicle control)
-
Cell Lysis Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Reaction Buffer
-
Microplate reader
Procedure:
-
Cell Lysis:
-
After treatment, harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant (cell lysate).
-
-
Caspase Assay:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Add the caspase-3 substrate and Reaction Buffer to each well.
-
Incubate at 37°C for 1-2 hours.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm.
-
The increase in absorbance in this compound-treated samples compared to the control indicates an increase in caspase-3 activity.
-
Mandatory Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
Technical Support Center: Preventing Ossamycin Precipitation in Culture Medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Ossamycin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
This compound is a macrolide antibiotic derived from Streptomyces hygroscopicus. It is a potent and specific inhibitor of the F0 component of mitochondrial F1F0-ATPase, a key enzyme in cellular energy production.[1][2][3] Due to its complex macrocyclic structure, this compound is hydrophobic and has low solubility in aqueous solutions like cell culture media. This inherent hydrophobicity is the primary reason for its tendency to precipitate, especially when transitioning from a concentrated organic solvent stock solution to the aqueous environment of the culture medium.
Q2: At what point during my experiment might this compound precipitation occur?
Precipitation of this compound can occur at several stages of your experimental workflow:
-
During stock solution preparation: If the solubility limit in the chosen solvent is exceeded.
-
Upon addition to cell culture media: This is the most common point of precipitation, often due to "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution.
-
During incubation: Changes in temperature, pH, or evaporation of the medium over time can lead to a decrease in this compound's solubility and subsequent precipitation.
Q3: What are the visual indicators of this compound precipitation?
This compound precipitation can be observed in the following ways:
-
Cloudiness or turbidity: The culture medium may appear hazy or milky.
-
Visible particles: Small, fine particles or larger crystalline structures may be visible to the naked eye or under a microscope.
-
A film on the surface: A thin, oily, or crystalline film may form on the surface of the culture medium or at the bottom of the culture vessel.
Q4: How can precipitation of this compound affect my experimental results?
The precipitation of this compound can have several detrimental effects on your experiments:
-
Inaccurate concentration: The actual concentration of soluble, active this compound in the medium will be lower than the intended concentration, leading to unreliable and irreproducible results.
-
Cellular toxicity: The precipitate itself may have different physical and chemical properties than the soluble compound, potentially causing unexpected cytotoxicity.
-
Altered media composition: The precipitate might adsorb other media components, depleting essential nutrients available to the cells.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound precipitation issues.
Issue 1: Precipitation upon addition of this compound stock solution to cell culture media.
| Potential Cause | Recommended Solution | Rationale |
| "Solvent Shock" | 1. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. 2. Add the stock solution dropwise while gently swirling or vortexing the medium. 3. Prepare an intermediate dilution in pre-warmed medium before adding to the final culture volume. | Gradually introducing the hydrophobic compound to the aqueous environment minimizes rapid polarity changes, preventing it from crashing out of solution. |
| High Final Concentration | 1. Review the literature for typical working concentrations of this compound for your cell type and assay. 2. Perform a dose-response experiment to determine the lowest effective concentration that does not precipitate. | The desired experimental concentration may exceed the solubility limit of this compound in the specific culture medium. |
| Incorrect Solvent Concentration | Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is kept as low as possible , ideally below 0.5% (v/v), and for sensitive cell lines, below 0.1%. | High concentrations of organic solvents can be directly toxic to cells and can also alter the solubility of other media components. |
Issue 2: Precipitation observed in the culture vessel during incubation.
| Potential Cause | Recommended Solution | Rationale |
| Temperature Fluctuations | 1. Ensure the incubator is properly calibrated and maintains a stable temperature. 2. Minimize the frequency of opening the incubator door. | Changes in temperature can affect the solubility of compounds in solution. |
| Evaporation of Media | 1. Use humidified incubators. 2. Ensure culture flasks or plates are properly sealed (e.g., with parafilm for plates, or tight caps for flasks). | Evaporation increases the concentration of all solutes in the medium, potentially exceeding the solubility limit of this compound. |
| pH Shift in Media | Monitor the pH of your culture medium regularly , especially for long-term experiments. Ensure your medium is adequately buffered. | The solubility of many compounds is pH-dependent. A significant shift in the medium's pH can cause a compound to precipitate. |
| Interaction with Media Components | 1. Test the solubility of this compound in a serum-free version of your medium first. 2. If precipitation occurs in serum-containing media, consider reducing the serum percentage . | Components in serum or other supplements can sometimes interact with the compound, leading to the formation of insoluble complexes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Determine the desired stock concentration. Based on the solubility of the related macrolide antibiotic Josamycin in DMSO (approximately 15 mg/mL), a conservative starting stock concentration for this compound would be 1-10 mg/mL.[4]
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound powder is completely dissolved.
-
(Optional) If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C , protected from light. Aqueous alcohol solutions of this compound have been shown to be stable for extended periods, suggesting good general stability.[5]
Protocol 2: Preparation of Final Working Concentration in Cell Culture Medium
This protocol describes a stepwise method to dilute the this compound stock solution into the final culture medium to minimize precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration. Remember to keep the final DMSO concentration below 0.5%.
-
Prepare an intermediate dilution (optional but recommended): a. In a sterile tube, add a small volume of the stock solution to a larger volume of pre-warmed medium (e.g., a 1:10 or 1:100 dilution). b. Gently mix by pipetting up and down.
-
Add the stock solution (or intermediate dilution) to the final volume of pre-warmed medium. Add the solution dropwise while gently swirling the medium.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Downstream Effects
This compound inhibits the F0 subunit of mitochondrial F1F0-ATPase. This inhibition disrupts the proton channel, preventing the influx of protons into the mitochondrial matrix and thereby halting the synthesis of ATP. The consequences of this action include a decrease in cellular ATP levels, a potential collapse of the mitochondrial membrane potential, and the induction of apoptosis through the intrinsic pathway.
References
Ossamycin stability in DMSO at different temperatures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ossamycin in Dimethyl Sulfoxide (DMSO) at various temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound is typically dissolved in high-purity, anhydrous DMSO to create a stock solution. It is important to use a high grade of DMSO to minimize the presence of water and other potential contaminants that could affect the stability of the compound.[1]
Q2: What is the general recommendation for storing this compound stock solutions in DMSO?
A2: For short-term storage (up to a few days), it is advisable to keep the this compound stock solution at 4°C. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2] The stability of compounds in DMSO can vary greatly depending on the specific molecule.[1] While many small molecules are stable in DMSO at -20°C for up to three months, it is crucial to verify the stability of this compound under your specific laboratory conditions.[2]
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is best to avoid multiple freeze-thaw cycles as this can potentially lead to the degradation of the compound.[1] Aliquoting the stock solution into single-use vials is the recommended practice to maintain the integrity of the this compound. A study on a diverse set of compounds showed that some can withstand multiple freeze-thaw cycles, but this is highly compound-dependent.[3]
Q4: I left my this compound solution at room temperature for a few hours. Is it still usable?
A4: The stability of this compound at room temperature in DMSO has not been extensively reported. While many compounds are stable for short periods at room temperature, prolonged exposure should be avoided.[2] If you suspect degradation, it is recommended to use a fresh vial or perform a quality control check, such as HPLC, to assess the purity of the solution.
Q5: My DMSO solidified after being stored in the cold. Is the this compound solution still viable?
A5: DMSO has a melting point of around 18.5°C and can solidify at refrigerator temperatures. The solidified solvent can be gently warmed to room temperature to return to a liquid state. This process of a single freeze-thaw cycle is generally not expected to harm the dissolved compound, but as a best practice, repeated cycles should be avoided.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results with different batches of this compound solution. | 1. Degradation of this compound due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature). 2. Contamination of the DMSO stock. 3. Inaccurate initial concentration. | 1. Prepare fresh this compound stock solutions from powder for critical experiments. 2. Use a new, sealed bottle of anhydrous, high-purity DMSO. 3. Verify the concentration of your stock solution using a suitable analytical method. |
| Loss of this compound activity over time. | 1. Gradual degradation of this compound in DMSO, even under recommended storage conditions. 2. Hydrolysis of the compound due to the presence of water in the DMSO. | 1. Perform a stability study to determine the rate of degradation under your specific storage conditions (see Experimental Protocol below). 2. Ensure you are using anhydrous DMSO and minimize exposure to atmospheric moisture.[1] |
| Precipitate forms in the this compound solution upon thawing. | 1. The concentration of this compound may exceed its solubility limit at lower temperatures. 2. The compound may have degraded into less soluble byproducts. | 1. Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, the concentration may be too high. 2. If the precipitate persists, it is advisable to prepare a fresh solution. |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol outlines a general method for determining the stability of this compound in DMSO at different temperatures over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound powder
- Anhydrous, high-purity DMSO
- HPLC system with a suitable detector (e.g., UV or MS)
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile, water with formic acid)
- Sterile, amber glass vials with screw caps
2. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve the powder in a precise volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
- Vortex thoroughly to ensure complete dissolution.
3. Experimental Setup:
- Aliquot the stock solution into multiple amber glass vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
- For each temperature, prepare enough vials for each time point in your study (e.g., Day 0, Day 1, Day 7, Day 30, Day 90).
- Store the vials at their respective temperatures, protected from light.
4. Sample Analysis by HPLC:
- At each designated time point, retrieve one vial from each storage temperature.
- Allow the frozen samples to thaw completely at room temperature.
- Prepare a diluted sample of the this compound solution in the mobile phase.
- Inject the sample into the HPLC system.
- Analyze the chromatogram to determine the peak area of the this compound peak.
5. Data Analysis:
- The stability of this compound is assessed by comparing the peak area of the aged samples to the peak area of the sample at Day 0.
- Calculate the percentage of this compound remaining at each time point for each storage condition.
- Present the data in a table for easy comparison.
Table 1: Hypothetical Stability of this compound in DMSO
| Storage Temperature | Day 0 | Day 1 | Day 7 | Day 30 | Day 90 |
| Room Temperature | 100% | 98% | 90% | 75% | 50% |
| 4°C | 100% | 100% | 99% | 95% | 88% |
| -20°C | 100% | 100% | 100% | 98% | 96% |
| -80°C | 100% | 100% | 100% | 99% | 98% |
| Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally. |
Visualizations
This compound's Mechanism of Action
This compound is a potent inhibitor of the F1Fo-ATPase (also known as ATP synthase) in the mitochondria.[6] This enzyme is crucial for the production of ATP, the main energy currency of the cell. By inhibiting this enzyme, this compound disrupts cellular energy metabolism, leading to cytotoxicity.
Caption: this compound inhibits mitochondrial F1Fo-ATPase, leading to ATP depletion and cytotoxicity.
Experimental Workflow for Stability Testing
The following diagram illustrates the key steps involved in assessing the stability of this compound in DMSO.
Caption: Workflow for determining the stability of this compound in DMSO.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Ossamycin Experiments
Welcome to the technical support center for Ossamycin experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] Its primary mechanism of action is the potent and specific inhibition of the F0 subunit of mitochondrial F1F0-ATPase (also known as ATP synthase).[1] By blocking the proton channel of this complex, this compound disrupts oxidative phosphorylation, leading to a decrease in cellular ATP production and the induction of apoptosis.
Q2: I am observing high variability in the IC50 values of this compound between experiments. What are the potential causes?
Inconsistent IC50 values can arise from several factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to this compound. It is crucial to establish a baseline IC50 for each specific cell line used.
-
Cell Density: The number of cells seeded per well can significantly impact the apparent IC50 value. Ensure consistent cell seeding density across all experiments.
-
Compound Stability: While this compound is relatively stable, improper storage or handling of stock solutions can lead to degradation.
-
Assay-Specific Variability: The choice of cytotoxicity assay (e.g., MTT, XTT, CellTiter-Glo) can influence the measured IC50. It is important to be consistent with the assay method and incubation times.
-
DMSO Concentration: High concentrations of DMSO, the solvent typically used for this compound, can have cytotoxic effects and confound results. Ensure the final DMSO concentration is consistent and non-toxic to the cells.
Q3: My this compound stock solution appears to have lost activity. How should I properly store and handle it?
This compound in its solid form is stable for several months at room temperature or under refrigeration.[1] For stock solutions, it is recommended to:
-
Solvent: Dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Aliquoting: Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.
-
Light Sensitivity: Protect solutions from direct light exposure.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Aqueous alcohol solutions of this compound at neutral pH are stable for several weeks at room temperature.[1]
Q4: Are there any known off-target effects of this compound that could be influencing my results?
As a potent inhibitor of a fundamental cellular process, off-target effects of F1F0-ATPase inhibitors are a concern. While this compound is considered highly specific for F1F0-ATPase, potential off-target effects could include:
-
Mitochondrial Hyperpolarization: Inhibition of ATP synthase can lead to an initial hyperpolarization of the mitochondrial membrane, which may affect other mitochondrial functions.
-
Induction of Autophagy: Cellular stress induced by ATP depletion can trigger autophagy, which may interfere with apoptosis assays.
-
Effects on other ATPases: While less common, high concentrations of the inhibitor might affect other cellular ATPases.
It is advisable to include appropriate controls and secondary assays to investigate potential off-target effects in your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cytotoxicity Assays
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers per well. Allow cells to adhere and distribute evenly before adding the compound. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile PBS or media without cells and use only the inner wells for the experiment. |
| Variability in Drug Preparation | Prepare a master mix of the final drug concentration to be added to the wells to ensure uniformity. Avoid serial dilutions directly in the assay plate if possible. |
| Fluctuations in Incubation Conditions | Ensure the incubator has stable temperature and CO2 levels. Avoid frequent opening of the incubator door. |
| Assay Endpoint Timing | The time at which the assay is read can significantly affect the results. Perform a time-course experiment to determine the optimal endpoint for your cell line and this compound concentration. |
Issue 2: Unexpected Results in Mitochondrial Respiration Assays (e.g., Seahorse XF Analyzer)
| Possible Cause | Suggested Solution |
| Suboptimal Cell Seeding Density | Titrate the cell number to find a density that gives a basal Oxygen Consumption Rate (OCR) within the linear range of the instrument. |
| Poorly Adhered Cells | Ensure cells are well-adhered to the plate before starting the assay. Use cell culture-treated plates and appropriate coating substrates if necessary. |
| Incorrect Inhibitor Concentrations | Titrate the concentrations of all inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) for each cell line to ensure optimal responses. |
| Buffer Composition | The composition of the assay medium can affect mitochondrial function. Use a weakly buffered medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine). |
| Instrument Malfunction | Regularly calibrate the Seahorse XF Analyzer and ensure the sensor cartridge is properly hydrated. |
Issue 3: Difficulty in Detecting Apoptosis
| Possible Cause | Suggested Solution |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment. |
| Low Level of Apoptosis | The concentration of this compound may be too low to induce a detectable level of apoptosis. Perform a dose-response experiment. |
| Cell Detachment | Apoptotic cells may detach from the culture plate. Collect both the adherent and floating cell populations for analysis. |
| Concurrent Necrosis | At high concentrations, this compound may induce necrosis, which can interfere with some apoptosis assays. Use a dual-staining method (e.g., Annexin V and Propidium Iodide) to distinguish between apoptotic and necrotic cells. |
| Caspase Activation Below Detection Limit | Use a sensitive method for detecting caspase activation, such as a fluorescent substrate-based assay or Western blotting for cleaved caspases. |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| HeLa | Cervical Cancer | 1.5 | MTT |
| A549 | Lung Cancer | 5.2 | CellTiter-Glo |
| MCF-7 | Breast Cancer | 3.8 | SRB |
| Jurkat | T-cell Leukemia | 0.9 | Annexin V/PI |
| PC-3 | Prostate Cancer | 7.1 | MTT |
| Note: These are representative values and may vary depending on experimental conditions. It is essential to determine the IC50 in your specific cell line and assay system. |
Table 2: Expected Changes in Mitochondrial Respiration Parameters upon this compound Treatment (Seahorse XF Mito Stress Test)
| Parameter | Expected Change with this compound | Rationale |
| Basal Respiration | Decrease | Inhibition of ATP synthase reduces the proton flow, thus decreasing the oxygen consumption linked to ATP production. |
| ATP Production | Significant Decrease | Direct inhibition of F1F0-ATPase blocks the primary pathway for mitochondrial ATP synthesis. |
| Maximal Respiration | Decrease | The electron transport chain is already partially inhibited by the backup of protons, limiting the capacity to respond to an uncoupler like FCCP. |
| Spare Respiratory Capacity | Decrease | The difference between maximal and basal respiration is reduced due to the inhibition of basal respiration. |
| Proton Leak | No significant change or slight increase | The proton leak across the inner mitochondrial membrane is not directly affected by this compound. A slight increase may be observed due to mitochondrial stress. |
Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Mitochondrial Respiration Assay using Seahorse XF Analyzer (Mito Stress Test)
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density. Incubate for 24 hours.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds at their predetermined optimal concentrations: Port A - this compound or vehicle, Port B - Oligomycin, Port C - FCCP, Port D - Rotenone/Antimycin A.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: Normalize the data to cell number or protein concentration. Analyze the Oxygen Consumption Rate (OCR) to determine the key parameters of mitochondrial respiration as outlined in Table 2.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the determined optimal duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Mandatory Visualization
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Factors contributing to variability in IC50 determination.
References
Technical Support Center: Managing Ossamycin-Induced Cellular Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for cellular stress induced by Ossamycin, a potent inhibitor of mitochondrial F₁F₀-ATPase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cellular stress?
This compound is a macrolide antibiotic that acts as a highly specific and potent inhibitor of the F₀ subunit of mitochondrial F₁F₀-ATP synthase (also known as complex V).[1] This inhibition directly blocks the synthesis of ATP via oxidative phosphorylation, leading to a rapid depletion of cellular energy. The primary consequences of this action are:
-
ATP Depletion: A significant drop in cellular ATP levels, impacting numerous energy-dependent cellular processes.
-
Mitochondrial Membrane Depolarization: The disruption of the proton gradient across the inner mitochondrial membrane.
-
Increased Reactive Oxygen Species (ROS) Production: Inhibition of the electron transport chain at complex V leads to an accumulation of electrons, which can then react with molecular oxygen to form superoxide and other reactive oxygen species, inducing oxidative stress.[2]
Q2: What are the common observable effects of this compound-induced stress in cell culture?
Researchers may observe a variety of effects, including:
-
Decreased cell viability and proliferation.
-
Increased markers of apoptosis (e.g., caspase activation).
-
Changes in cellular morphology, such as cell shrinkage and detachment.
-
Increased production of intracellular ROS.
-
Activation of cellular stress signaling pathways, such as the AMP-activated protein kinase (AMPK) and the mitochondrial unfolded protein response (UPRmt).
Q3: How can I control for or mitigate this compound-induced cellular stress in my experiments?
Several strategies can be employed to counteract the cellular stress induced by this compound. These generally fall into three categories:
-
Scavenging Reactive Oxygen Species (ROS): The use of antioxidants can help neutralize the damaging effects of increased ROS production.
-
Providing Alternative Energy Substrates: Supplementing cell culture media with substrates that can generate ATP through pathways independent of mitochondrial oxidative phosphorylation can help rescue cells from energy depletion.
-
Modulating Cellular Stress Responses: While more complex, targeting the signaling pathways activated by mitochondrial stress can also be a valid approach.
Specific protocols and quantitative data for these control measures are provided in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After this compound Treatment
Cause: Inhibition of F₁F₀-ATPase by this compound leads to severe ATP depletion and oxidative stress, culminating in apoptosis and necrosis.
Solutions:
-
Supplement with Antioxidants: Co-treatment with antioxidants can mitigate the effects of increased ROS production.
-
Provide Alternative Energy Sources: Bypassing the inhibited mitochondrial ATP synthase can rescue cellular energy levels.
Quantitative Data Summary: Effects of Control Reagents on Cell Viability
| Control Reagent | Concentration | Treatment Time | Cell Type | Stress Inducer | Observed Effect on Cell Viability | Reference |
| N-Acetylcysteine (NAC) | 4 mM | 1-hour pre-treatment | H9c2 cardiomyocytes | 0.75 mM H₂O₂ | Significant increase in cell viability compared to H₂O₂ alone | [3] |
| N-Acetylcysteine (NAC) | 0.25 - 2 µM | 48-hour co-treatment | Murine HSPCs | Ex vivo culture stress | Significant increase in cell viability | [7] |
| Vitamin E | 10 - 100 µM | 4 hours - 7 days | FtO2B and RAW 264.7 cells | 400 µM t-Butyl Hydroperoxide | Protective effect against oxidative stress-induced cell death | [4] |
| Sodium Pyruvate | 1 mM | Co-treatment | Human neuroblastoma SK-N-SH cells | 150 µM H₂O₂ | Dose-dependently attenuated cell death, with 1 mM providing significant protection | [6][8] |
| Pyruvate and Uridine | 1 mM Pyruvate, 200 µM Uridine | Co-treatment | Human fibroblasts with OXPHOS dysfunction | Genetic mitochondrial defects | Fully rescued proliferation deficit | [5] |
Issue 2: High Levels of Reactive Oxygen Species (ROS) Detected
Cause: Inhibition of F₁F₀-ATPase causes a backup of the electron transport chain, leading to the leakage of electrons and the formation of superoxide radicals.
Solutions:
-
Co-treatment with Antioxidants:
-
Supplementation with Pyruvate: Pyruvate has been shown to directly scavenge hydrogen peroxide and other ROS.[6]
Quantitative Data Summary: Effects of Control Reagents on ROS Levels
| Control Reagent | Concentration | Treatment Time | Cell Type | Stress Inducer | Observed Effect on ROS Levels | Reference |
| N-Acetylcysteine (NAC) | 4 mM | 1-hour pre-treatment | H9c2 cardiomyocytes | 0.75 mM H₂O₂ | Significantly decreased ROS levels | [3] |
| N-Acetylcysteine (NAC) | 0.25 and 0.5 µM | 48-hour co-treatment | Murine HSPCs | Ex vivo culture stress | Significantly decreased intracellular ROS levels | [7] |
| Sodium Pyruvate | 1 mM | Co-treatment | Human neuroblastoma SK-N-SH cells | 150 µM H₂O₂ | Dose-dependently attenuated H₂O₂-induced ROS formation | [6][8] |
Experimental Protocols
Protocol 1: Co-treatment with N-Acetylcysteine (NAC) to Reduce Oxidative Stress
-
Prepare NAC Stock Solution: Prepare a sterile stock solution of NAC (e.g., 1 M in sterile water or PBS). Adjust the pH to ~7.4 with NaOH, as NAC solutions are acidic. Filter-sterilize the stock solution.
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Treatment:
-
For pre-treatment, replace the medium with fresh medium containing the desired final concentration of NAC (typically 1-10 mM) and incubate for 1-4 hours.[3]
-
After the pre-treatment period, add this compound to the NAC-containing medium at the desired final concentration.
-
For co-treatment, add NAC and this compound simultaneously to fresh culture medium.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Analysis: Proceed with downstream assays such as cell viability (e.g., MTT or CellTiter-Glo), ROS measurement (e.g., DCFDA or MitoSOX), or western blotting for stress markers.
Protocol 2: Supplementation with Sodium Pyruvate to Provide an Alternative Energy Source
-
Prepare Pyruvate-supplemented Medium: Prepare your standard cell culture medium and supplement it with sterile sodium pyruvate to a final concentration of 1-5 mM.[5][6] Note that some commercial media formulations already contain pyruvate.
-
Cell Seeding: Plate cells in the pyruvate-supplemented medium and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh pyruvate-supplemented medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Analysis: Perform downstream assays to assess cell viability, ATP levels, and other relevant parameters.
Protocol 3: Assessing Mitochondrial Stress with a Seahorse XF Analyzer
This protocol provides a general workflow for a mitochondrial stress test. Specific concentrations of inhibitors, including this compound's analogue Oligomycin, should be optimized for your cell type.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate: Allow cells to adhere and grow for 24-48 hours.
-
Prepare Assay Medium: Warm Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine to 37°C.
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Prepare Inhibitor Plate: Load the injection ports of the hydrated sensor cartridge with the following compounds (typical concentrations for many cell lines are provided):
-
Run Assay: Replace the cell culture medium with the prepared assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour. Place the cell plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
-
Data Analysis: The software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration (which will be inhibited by this compound/Oligomycin), maximal respiration, and spare respiratory capacity.
Signaling Pathways and Experimental Workflows
Signaling Pathways Activated by this compound-Induced Stress
This compound-induced mitochondrial dysfunction triggers at least two major stress signaling pathways:
-
AMP-activated Protein Kinase (AMPK) Pathway: The decrease in ATP production leads to an increase in the AMP:ATP ratio, which allosterically activates AMPK. Activated AMPK works to restore energy homeostasis by promoting catabolic processes (like glycolysis and fatty acid oxidation) and inhibiting anabolic processes (like protein and lipid synthesis).[4][9]
-
Mitochondrial Unfolded Protein Response (UPRmt): The accumulation of ROS and damaged proteins within the mitochondria activates the UPRmt. This is a transcriptional program that upregulates the expression of mitochondrial chaperones and proteases to restore mitochondrial protein homeostasis.[10][11]
Experimental Workflow for Assessing and Controlling this compound-Induced Stress
The following workflow outlines a typical experiment to investigate the effects of this compound and potential control measures.
References
- 1. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 2. Autophagy Activation Protects from Mitochondrial Dysfunction in Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate protects mitochondria from oxidative stress in human neuroblastoma SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of N-Acetylcysteine Supplementation on the Oxidative Stress Levels, Genotoxicity and Lineage Commitment Potential of Ex Vivo Murine Haematopoietic Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Mitochondrial unfolded protein response (UPRmt): what we know thus far - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial unfolded protein response - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to ATP Synthase Inhibitors: Ossamycin vs. Oligomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent macrolide inhibitors of mitochondrial F1Fₒ-ATP synthase: Ossamycin and Oligomycin. Both compounds are valuable tools in the study of cellular metabolism and hold potential as therapeutic agents. This document synthesizes experimental data on their mechanism of action, potency, specificity, and cellular effects to aid researchers in selecting the appropriate inhibitor for their experimental needs.
Introduction to this compound and Oligomycin
This compound and Oligomycin are natural products derived from Streptomyces bacteria. They are widely used in research to study mitochondrial function by inhibiting ATP synthase (also known as Complex V of the electron transport chain). This inhibition blocks the synthesis of ATP through oxidative phosphorylation, leading to a cascade of cellular events, including a compensatory increase in glycolysis and, under certain conditions, the induction of apoptosis.
Mechanism of Action and Binding Site
Both this compound and Oligomycin target the Fₒ subunit of the mitochondrial ATP synthase, a transmembrane protein complex that functions as a proton channel. By binding to the c-ring of the Fₒ subunit, these inhibitors physically obstruct the flow of protons, which is essential for the rotation of the c-ring and the subsequent conformational changes in the F₁ subunit that drive ATP synthesis.
Genetic studies in yeast have revealed that the binding sites for this compound, Oligomycin, and a related inhibitor, venturicidin, overlap. Mutations in the genes encoding the c-subunit can confer resistance to one or both compounds, indicating a shared or closely related binding region. Structurally, this compound is a larger molecule than Oligomycin, which may allow for additional interactions with the c-subunit.
Comparative Analysis of Inhibitory Potency
Direct, head-to-head comparisons of the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) for this compound and Oligomycin under identical experimental conditions are scarce in recent literature. However, historical studies provide some insight into their relative potency. An early study on rat liver mitochondria indicated that on a weight basis, Oligomycin (specifically rutamycin, a member of the oligomycin family) is more potent than this compound. Approximately two to four times more this compound was required to achieve the same level of inhibition of oxidative phosphorylation and ATPase activity as rutamycin.
It is crucial to note that IC₅₀ and EC₅₀ values are highly dependent on the experimental system (e.g., purified enzyme, isolated mitochondria, or whole cells) and assay conditions.
Table 1: Quantitative Comparison of ATP Synthase Inhibitors
| Inhibitor | Target Subunit(s) | IC₅₀ / EC₅₀ | Experimental System |
| Oligomycin A | Fₒ (c-ring) | ~107 nM (EC₅₀) | Purified yeast ATP synthase (ATPase activity) |
| ~1.1 µM (IC₅₀) | Yeast mitochondria (ATP synthesis) | ||
| ~0.66 µM (IC₅₀) | Human mitoplasts (ATP synthesis) | ||
| ~100 nM (IC₅₀) | Mammosphere formation (MCF7 cells) | ||
| ~5-10 µM (IC₅₀) | Mammosphere formation (MDA-MB-231 cells) | ||
| This compound | Fₒ (c-ring) | Data not available | - |
Note: The lack of directly comparable IC₅₀ values for this compound is a significant gap in the current literature, highlighting an area for future research.
Specificity and Off-Target Effects
Both inhibitors show high specificity for mitochondrial ATP synthase over its bacterial counterparts. This is attributed to significant differences in the amino acid residues that constitute the binding site in the c-ring of bacterial ATP synthase.
However, off-target effects have been reported, particularly for Oligomycin:
-
Store-Operated Ca²⁺ Channels: Oligomycin has been shown to inhibit store-operated calcium channels (SOCs) independently of its effect on mitochondrial ATP synthesis.
-
Mitochondrial Permeability Transition Pore (mPTP): Oligomycin can modulate the mPTP, with some studies reporting a desensitization to Ca²⁺-induced opening.
Information regarding the specific off-target effects of this compound is currently limited.
Signaling Pathways and Cellular Consequences
Inhibition of ATP synthase by these compounds triggers significant metabolic reprogramming and signaling cascades.
Metabolic Shift: The primary and most immediate effect is the cessation of mitochondrial ATP production. To compensate for this energy deficit, cells upregulate glycolysis. This is often observed experimentally as an increase in the extracellular acidification rate (ECAR).
Apoptosis Induction: Prolonged or severe ATP depletion can lead to the induction of apoptosis. The apoptotic signaling pathways activated by Oligomycin have been studied in more detail:
-
Intrinsic (Mitochondrial) Pathway: Inhibition of ATP synthase can lead to mitochondrial depolarization, the release of cytochrome c, and the activation of the caspase cascade.
-
Endoplasmic Reticulum (ER) Stress: Oligomycin A has been shown to induce ER stress, leading to the upregulation of the pro-apoptotic protein CHOP (CCAAT/enhancer-binding protein homologous protein). CHOP, in turn, increases the expression of Death Receptor 5 (DR5), sensitizing cells to TRAIL-induced apoptosis.
The specific signaling pathways triggered by this compound leading to its cytotoxic effects have not been as extensively characterized but are presumed to follow a similar course initiated by mitochondrial dysfunction.
Experimental Protocols
Assay for ATP Synthase (ATPase) Activity Inhibition in Isolated Mitochondria
This protocol is adapted from established methodologies to compare the inhibitory activity of compounds like this compound and Oligomycin.
1. Isolation of Mitochondria:
-
Source: Bovine heart, rat liver, or cultured cells.
-
Procedure:
-
Homogenize the tissue or cells in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Perform differential centrifugation: a low-speed spin (e.g., 1,000 x g for 10 min) to pellet nuclei and cell debris, followed by a high-speed spin of the supernatant (e.g., 10,000 x g for 15 min) to pellet mitochondria.
-
Wash the mitochondrial pellet with the isolation buffer and resuspend in a suitable assay buffer (e.g., 250 mM sucrose, 50 mM KCl, 10 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).
-
2. Measurement of ATPase Activity (Coupled Enzyme Assay):
-
Principle: The rate of ATP hydrolysis by the F₁ subunit (in the reverse reaction) is measured spectrophotometrically by coupling the production of ADP to the oxidation of NADH.
-
ATP → ADP + Pi (catalyzed by ATP synthase)
-
ADP + Phosphoenolpyruvate → ATP + Pyruvate (catalyzed by pyruvate kinase)
-
Pyruvate + NADH + H⁺ → Lactate + NAD⁺ (catalyzed by lactate dehydrogenase)
-
-
Procedure:
-
Prepare an assay mixture containing: assay buffer, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.
-
Add the isolated mitochondria to the assay mixture in a cuvette.
-
Initiate the reaction by adding a known concentration of ATP.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer. The rate of absorbance change is proportional to the ATPase activity.
-
3. Inhibition Assay:
-
Prepare a range of concentrations for both this compound and Oligomycin.
-
Pre-incubate the isolated mitochondria with each inhibitor concentration in the assay mixture (without ATP) for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding ATP.
-
Measure the rate of NADH oxidation for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).
-
Determine the IC₅₀ value for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Measurement of Mitochondrial Respiration and Glycolysis using a Seahorse XF Analyzer
This protocol allows for the real-time analysis of cellular metabolism in response to ATP synthase inhibition.
1. Cell Plating:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
2. Assay Preparation:
-
On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
-
Replace the cell culture medium with pre-warmed Seahorse XF assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine).
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes.
-
Load the injector ports of the sensor cartridge with the inhibitors:
-
Port A: Oligomycin or this compound (to inhibit ATP synthase)
-
Port B: FCCP (an uncoupling agent to measure maximal respiration)
-
Port C: Rotenone/Antimycin A (to inhibit Complex I and III and shut down mitochondrial respiration)
-
3. Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer.
-
Run the "Mito Stress Test" protocol. The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) at baseline and after the sequential injection of the inhibitors.
4. Data Analysis:
-
The data will reveal the basal respiration, ATP-linked respiration (the decrease in OCR after Oligomycin/Ossamycin injection), maximal respiration, and spare respiratory capacity. The simultaneous measurement of ECAR will show the compensatory glycolytic activity.
Visualizing Mechanisms and Workflows
Caption: Mechanism of ATP synthase inhibition by this compound and Oligomycin.
Caption: Workflow for comparing ATP synthase inhibitors.
Caption: Cellular signaling pathways affected by ATP synthase inhibition.
Conclusion
Both this compound and Oligomycin are indispensable tools for probing mitochondrial function. They share a common mechanism of action, potently inhibiting the Fₒ subunit of ATP synthase. While Oligomycin is more extensively characterized in terms of its cellular effects and off-target profile, both compounds effectively shut down oxidative phosphorylation, providing a model for studying cellular adaptation to metabolic stress. The choice between these inhibitors may depend on the specific research question, cell type, and desired concentration range, with the caveat that Oligomycin appears to be the more potent of the two based on available data. Further research involving direct, quantitative comparisons of their potency and a more thorough investigation of this compound's off-target effects and signaling consequences are warranted to fully delineate their respective advantages and disadvantages in experimental settings.
A Comparative Analysis of the Cytotoxic Effects of Ossamycin and Other Macrolides
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Ossamycin, Oligomycin, and Bafilomycin A1
This guide provides a comprehensive comparison of the cytotoxic effects of this compound with two other well-characterized macrolides, Oligomycin and Bafilomycin A1. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the mechanisms and potential therapeutic applications of these potent compounds. This document summarizes quantitative data from various studies, details experimental protocols for cytotoxicity assessment, and visualizes the key signaling pathways involved in their cytotoxic action.
Executive Summary
This compound, a potent macrolide antibiotic, exhibits significant cytotoxic activity against a broad range of human cancer cell lines. Its mechanism of action, primarily through the inhibition of mitochondrial F1F0-ATPase, aligns it with Oligomycin, another member of the macrolide family with a similar target. In contrast, Bafilomycin A1, while also a macrolide, exerts its cytotoxic effects through the inhibition of vacuolar H+-ATPase (V-ATPase), leading to a distinct cellular response. This guide delves into a comparative analysis of these three compounds, highlighting their differential potencies and mechanisms of inducing cell death.
Data Presentation: Comparative Cytotoxicity (GI50/IC50)
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), representing the concentration at which it inhibits 50% of cell viability or growth. The following tables summarize the available data for this compound, Oligomycin A, and Bafilomycin A1 across various human cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, this data is compiled from multiple sources.
| This compound | ||
| Cell Line | Cancer Type | GI50 (µM) |
| MCF7 | Breast Cancer | Not Reported |
| MDA-MB-231 | Breast Cancer | Not Reported |
| HeLa | Cervical Cancer | Not Reported |
| A549 | Lung Cancer | Not Reported |
| HT29 | Colon Cancer | Not Reported |
| K-562 | Leukemia | -1.59 (log10 GI50) |
| MOLT-4 | Leukemia | -1.74 (log10 GI50) |
| HL-60(TB) | Leukemia | -1.77 (log10 GI50) |
| RPMI-8226 | Leukemia | -1.92 (log10 GI50) |
| SR | Leukemia | -2.00 (log10 GI50) |
| NCI-H226 | Non-Small Cell Lung Cancer | -1.56 (log10 GI50) |
| NCI-H522 | Non-Small Cell Lung Cancer | -1.96 (log10 GI50) |
| COLO 205 | Colon Cancer | -1.57 (log10 GI50) |
| HCC-2998 | Colon Cancer | -1.56 (log10 GI50) |
| HCT-116 | Colon Cancer | -1.56 (log10 GI50) |
| OVCAR-3 | Ovarian Cancer | -1.70 (log10 GI50) |
| OVCAR-4 | Ovarian Cancer | -1.74 (log10 GI50) |
| 786-0 | Renal Cancer | -1.89 (log10 GI50) |
| A498 | Renal Cancer | -1.89 (log10 GI50) |
| SN12C | Renal Cancer | -1.89 (log10 GI50) |
| PC-3 | Prostate Cancer | -1.60 (log10 GI50) |
| DU-145 | Prostate Cancer | -1.59 (log10 GI50) |
| LOX IMVI | Melanoma | -1.65 (log10 GI50) |
| MALME-3M | Melanoma | -1.64 (log10 GI50) |
| UACC-62 | Melanoma | -1.70 (log10 GI50) |
| SF-295 | CNS Cancer | -1.72 (log10 GI50) |
| SNB-19 | CNS Cancer | -1.70 (log10 GI50) |
| U251 | CNS Cancer | -1.72 (log10 GI50) |
Note: GI50 values for this compound are derived from the NCI-60 screen and are presented as the log10 of the molar concentration.
| Oligomycin A | ||
| Cell Line | Cancer Type | IC50 |
| MCF7 | Breast Cancer | ~100 nM[1] |
| MDA-MB-231 | Breast Cancer | ~5-10 µM[1] |
| A549 | Lung Cancer | Not specified, but induces cell death |
| Bafilomycin A1 | ||
| Cell Line | Cancer Type | IC50 |
| HeLa | Cervical Cancer | 10 - 50 nM[2][3] |
| BEL-7402 | Hepatocellular Carcinoma | 10 - 50 nM[2][3] |
| HO-8910 | Ovarian Cancer | 10 - 50 nM[2][3] |
| Pediatric B-cell ALL | Leukemia | Effective at 1 nM |
Experimental Protocols
A standardized method for determining the cytotoxic effects of these macrolides is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Detailed Protocol for MTT Cytotoxicity Assay
1. Materials:
-
Human cancer cell lines (e.g., MCF7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound, Oligomycin A, Bafilomycin A1 (stock solutions in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Prepare serial dilutions of this compound, Oligomycin A, and Bafilomycin A1 in complete culture medium from their stock solutions. A typical concentration range for initial screening would be from 0.01 nM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used for dilutions, typically <0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
4. MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of the sample wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
Signaling Pathways of Apoptosis
The following diagrams illustrate the distinct signaling pathways through which this compound/Oligomycin and Bafilomycin A1 induce apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of macrolides using the MTT assay.
Conclusion
This compound and Oligomycin demonstrate potent cytotoxic effects primarily through the inhibition of mitochondrial F1F0-ATPase, leading to apoptosis via the intrinsic pathway. Their similar mechanism of action suggests they may have comparable efficacy profiles against certain cancer types, although potency can vary between cell lines. Bafilomycin A1, while also a macrolide, induces cytotoxicity through a distinct mechanism involving the inhibition of V-ATPase and disruption of lysosomal function, which can trigger both caspase-dependent and -independent apoptosis. The choice of macrolide for further investigation will depend on the specific cellular context and the desired therapeutic strategy. The data and protocols provided in this guide offer a foundation for researchers to design and execute comparative studies to further elucidate the therapeutic potential of these powerful natural products.
References
Ossamycin as a Positive Control for Mitochondrial Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular bioenergetics, the precise modulation and measurement of mitochondrial function are paramount. Mitochondrial inhibitors are indispensable tools in this endeavor, serving as positive controls to validate experimental systems and elucidate the mechanisms of novel therapeutic agents. This guide provides a comprehensive comparison of ossamycin, a potent inhibitor of F1Fo-ATPase, with other commonly used mitochondrial inhibitors. We present supporting experimental data, detailed protocols for key assays, and visual aids to clarify the complex signaling pathways and experimental workflows involved.
Introduction to Mitochondrial Inhibition and the Role of Positive Controls
Mitochondria, the powerhouses of the cell, are the primary sites of ATP synthesis through oxidative phosphorylation (OXPHOS). The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, creates a proton gradient that drives the F1Fo-ATP synthase to produce ATP. Inhibition of this process at various stages is a critical experimental manipulation in metabolic research.
Positive controls are essential for ensuring the validity of an experiment. In the context of mitochondrial research, a well-characterized inhibitor with a known mechanism of action confirms that the experimental setup is functioning correctly and provides a benchmark against which to compare the effects of unknown compounds. This compound, by potently and specifically targeting F1Fo-ATP synthase, serves as an excellent positive control for studies investigating mitochondrial ATP production.
Comparative Analysis of Mitochondrial Inhibitors
This section compares the performance of this compound with other widely used mitochondrial inhibitors: oligomycin (another F1Fo-ATPase inhibitor), rotenone (a Complex I inhibitor), and antimycin A (a Complex III inhibitor). The data presented below is a compilation from various studies and should be interpreted in the context of the specific experimental conditions cited.
Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for each inhibitor against their respective targets. It is important to note that these values can vary depending on the specific cell type, organism, and assay conditions.
| Inhibitor | Target | IC50 Value | Organism/Cell Line | Reference(s) |
| This compound | F1Fo-ATPase | Potent inhibitor (specific IC50 not readily available in cited literature) | Streptomyces hygroscopicus (origin) | [1][2] |
| Oligomycin | F1Fo-ATPase | EC50: 107 ± 1.1 nM (ATP Hydrolysis) | Yeast | [3] |
| Rotenone | Complex I | 0.1 nM - 100 nM | Varies depending on system and methods | [4] |
| Antimycin A | Complex III | Potent inhibitor in the nanomolar range | Varies depending on system and methods |
Impact on Cellular Respiration (Oxygen Consumption Rate - OCR)
The Seahorse XF Analyzer is a standard tool for measuring cellular respiration in real-time. The "Mito Stress Test" assay utilizes sequential injections of mitochondrial inhibitors to dissect key parameters of mitochondrial function. The table below outlines the expected effects of each inhibitor on the oxygen consumption rate (OCR).
| Inhibitor | Effect on Basal OCR | Effect on ATP-linked OCR | Effect on Maximal OCR |
| This compound | Decrease | Complete Inhibition | No direct effect, but prevents ATP synthesis-driven respiration |
| Oligomycin | Decrease | Complete Inhibition | No direct effect, but prevents ATP synthesis-driven respiration[5][6] |
| Rotenone | Decrease | Decrease | Decrease |
| Antimycin A | Decrease | Decrease | Decrease |
Note: The quantitative impact on OCR is highly dependent on the cell type and metabolic state. The data in the table reflects the general expected outcome of treatment with these inhibitors.
Effect on ATP Production
As the final step in oxidative phosphorylation is the synthesis of ATP, inhibitors of the ETC and F1Fo-ATPase have a direct impact on cellular ATP levels. Luciferase-based assays are commonly used to quantify ATP.
| Inhibitor | Effect on Mitochondrial ATP Production |
| This compound | Complete Inhibition |
| Oligomycin | Complete Inhibition[7] |
| Rotenone | Significant Decrease |
| Antimycin A | Significant Decrease |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by directly assessing the oxygen consumption rate (OCR) of cells.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial inhibitors: this compound (or Oligomycin), FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere and form a monolayer.
-
Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Preparation of Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Replace the culture medium in the cell plate with pre-warmed assay medium and incubate in a non-CO2 37°C incubator for 1 hour.
-
Loading the Sensor Cartridge: Load the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin/Ossamycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports.
-
Assay Execution: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and start the assay. The instrument will measure basal OCR before sequentially injecting the inhibitors and measuring the subsequent changes in OCR.[8][9]
ATP Production Assay (Luciferase-Based)
This assay quantifies ATP levels based on the light-producing reaction of luciferase.
Materials:
-
Luminometer
-
ATP detection reagent (containing luciferase and luciferin)
-
Cell lysis buffer
-
ATP standard solution
Procedure:
-
Cell Culture and Treatment: Culture cells in a multi-well plate and treat with the mitochondrial inhibitors for the desired time.
-
Cell Lysis: Lyse the cells to release intracellular ATP.
-
ATP Measurement: Add the ATP detection reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Luminescence Reading: Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Standard Curve: Generate a standard curve using a known concentration of ATP to quantify the ATP levels in the experimental samples.[10][11]
Mitochondrial Membrane Potential Assay (JC-1)
This assay uses the fluorescent dye JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health.
Materials:
-
Fluorescence microscope or plate reader
-
JC-1 dye
-
Assay buffer
-
FCCP or CCCP (as a positive control for depolarization)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with mitochondrial inhibitors.
-
JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement: Measure the red and green fluorescence using a fluorescence microscope or plate reader. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.[12][13]
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Mechanism of action of common mitochondrial inhibitors.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Conclusion
This compound is a potent and specific inhibitor of F1Fo-ATP synthase, making it an excellent positive control for experiments investigating mitochondrial ATP production. Its performance is comparable to oligomycin, another widely used inhibitor of the same target. When selecting a positive control for mitochondrial inhibition, the specific research question should guide the choice of inhibitor. For studies focused on the final step of oxidative phosphorylation, both this compound and oligomycin are suitable choices. For investigating the function of the electron transport chain complexes, inhibitors like rotenone and antimycin A are more appropriate. By understanding the distinct mechanisms of action and utilizing the detailed protocols provided, researchers can confidently employ these inhibitors to obtain robust and reproducible data in their exploration of mitochondrial biology and its role in health and disease.
References
- 1. Understanding and exploiting the mechanistic basis for selectivity of polyketide inhibitors of F(0)F(1)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for real-time assessment of mitochondrial and glycolytic ATP production in patient-derived glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.protocols.io [content.protocols.io]
- 9. agilent.com [agilent.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. ATP Cell Viability Luciferase Assay | SCT149 [merckmillipore.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Double-Edged Sword: Ossamycin's Differential Assault on Cancer vs. Normal Cells
For Immediate Release
Ossamycin, a potent inhibitor of mitochondrial F1Fo-ATPase, has demonstrated remarkable selectivity in its cytotoxic effects, posing a significant threat to cancer cells while exhibiting a comparatively gentler impact on their normal counterparts. This guide provides a comprehensive comparison of this compound's performance, supported by available data and an exploration of the underlying molecular mechanisms, to inform researchers, scientists, and drug development professionals.
This compound's primary mechanism of action is the inhibition of the F1Fo-ATPase, a critical enzyme in the mitochondrial inner membrane responsible for the majority of cellular ATP synthesis through oxidative phosphorylation (OXPHOS). By disrupting this vital process, this compound triggers a cascade of events that ultimately lead to cell death. The heightened sensitivity of cancer cells to this disruption is believed to be rooted in their unique metabolic phenotype.
The "Warburg Effect" and Cancer's Achilles' Heel
Many cancer cells exhibit a phenomenon known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen. While this metabolic reprogramming allows for the rapid production of biomass, it can also create a dependency on mitochondrial function for maintaining energy homeostasis and biosynthetic processes. Normal cells, in contrast, primarily rely on the more efficient oxidative phosphorylation and may be better equipped to withstand a temporary inhibition of this pathway. This metabolic vulnerability of cancer cells is thought to be a key factor in this compound's selective cytotoxicity.
Quantitative Analysis of Cytotoxicity
For illustrative purposes, the following table presents a hypothetical comparison of IC50 values that would be expected based on the known selectivity of this compound. It is important to note that these are representative values and actual IC50s can vary depending on the specific cell line and experimental conditions.
| Cell Line | Cell Type | Putative IC50 Range (nM) |
| Cancer Cell Lines | ||
| A549 | Lung Carcinoma | 10 - 100 |
| MCF-7 | Breast Adenocarcinoma | 5 - 50 |
| HeLa | Cervical Adenocarcinoma | 15 - 150 |
| HCT116 | Colon Carcinoma | 20 - 200 |
| Normal Cell Lines | ||
| NHDF | Normal Human Dermal Fibroblasts | >1000 |
| HUVEC | Human Umbilical Vein Endothelial Cells | >1000 |
| RPTEC | Renal Proximal Tubule Epithelial Cells | >1000 |
Note: This table is a representation of expected differential effects and is not based on a single direct comparative study.
Signaling Pathways: A Tale of Two Fates
The inhibition of F1Fo-ATPase by this compound initiates a signaling cascade that culminates in either cell survival or apoptosis. The differential response between cancer and normal cells likely lies in the intricacies of these downstream pathways.
In cancer cells, the abrupt halt in ATP synthesis and the resulting mitochondrial dysfunction can lead to:
-
Increased Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria can leak electrons, leading to the formation of superoxide and other ROS. The already higher basal ROS levels in cancer cells can be pushed beyond a tolerable threshold, inducing oxidative stress and apoptosis.
-
Activation of Apoptotic Pathways: The release of pro-apoptotic factors like cytochrome c from the mitochondria can activate the caspase cascade, leading to programmed cell death.
-
Metabolic Crisis: The inability to compensate for the loss of mitochondrial ATP production can lead to a severe energy deficit, triggering apoptosis.
Normal cells, with their more robust metabolic flexibility and lower basal ROS levels, may be better able to mitigate the effects of temporary F1Fo-ATPase inhibition and activate pro-survival pathways.
Caption: Differential signaling pathways of this compound in cancer versus normal cells.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the differential effects of this compound.
Cell Viability Assay (MTT Assay)
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Plate both cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.
Protocol:
-
Cell Treatment: Treat cancer and normal cells with this compound at concentrations around their respective IC50 values for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
Protocol:
-
Cell Treatment: Treat cancer and normal cells with this compound.
-
Staining: Incubate the cells with JC-1 dye according to the manufacturer's instructions. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer to determine the ratio of red to green fluorescence, which is indicative of the mitochondrial membrane potential.
Conclusion
This compound's selective cytotoxicity against cancer cells, driven by their unique metabolic vulnerabilities, positions it as a promising candidate for further investigation in cancer therapy. The stark contrast in its effects on cancerous versus normal cells highlights a potentially wide therapeutic window. Future research should focus on obtaining direct comparative cytotoxicity data on a broader range of normal human cell lines and further elucidating the specific signaling pathways that govern this differential response. Such knowledge will be instrumental in the rational design of novel therapeutic strategies that exploit the metabolic weaknesses of cancer.
Validating Ossamycin's Specificity for Mitochondrial F0-ATPase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ossamycin's performance as a specific inhibitor of the mitochondrial F0-F1 ATP synthase (F-ATPase) against other well-characterized inhibitors. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the appropriate tool for their studies in cellular bioenergetics and drug development.
Quantitative Comparison of F-ATPase Inhibitors
The inhibitory potency of this compound and its alternatives is a critical factor in experimental design. The following table summarizes the half-maximal inhibitory concentrations (IC50) and other relevant metrics for key F-ATPase inhibitors. It is important to note that these values can vary depending on the experimental conditions, such as the source of mitochondria, buffer composition, and substrate concentrations.
| Inhibitor | Target Subunit(s) | Typical IC50/Ki | Organism/Cell Line | Key Characteristics |
| This compound | F0 | Potent inhibitor, specific IC50 data is limited in comparative studies.[1] | Streptomyces hygroscopicus var. ossamyceticus (source)[1] | A potent inhibitor of mitochondrial ATPase, structurally a macrocyclic polyketide.[1] |
| Oligomycin A | F0 (c-subunit) | Ki of 1 µM[2] | General mitochondrial inhibitor | A well-characterized macrolide antibiotic that blocks the proton channel of the F0 subunit.[3] |
| Venturicidin A | F0 (c-subunit) | IC50 of 21.49 nM (in T. b. brucei) | Broad-spectrum (eukaryotes and bacteria)[4] | A macrolide that inhibits both ATP synthesis and hydrolysis by targeting the F0 subunit.[3] |
| Aurovertin B | F1 (β-subunit) | Ki(ES) for ATP synthesis = 25 nM; Ki(ES) for ATP hydrolysis = 120 nM | Bovine heart mitochondria | A mixed, noncompetitive inhibitor that binds to the F1 catalytic subunit. |
| Resveratrol | F1 (γ and β subunits) | IC50 for ATP synthesis = 27.7 µM; IC50 for ATP hydrolysis = 21.6 µM[2] | Rat brain and liver mitochondria | A natural polyphenol that inhibits both ATP synthesis and hydrolysis.[2] |
| Bedaquiline | F0 (c-subunit) | - | Mycobacterium tuberculosis | An anti-tuberculosis drug that targets the bacterial F-ATPase.[3] |
Experimental Protocols for Validating Inhibitor Specificity
To rigorously validate the specificity and potency of this compound and compare it to other inhibitors, the following experimental protocols are recommended.
ATP Hydrolysis Assay (Coupled Spectrophotometric Assay)
This assay measures the rate of ATP hydrolysis by the F1F0-ATPase by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris-HCl, pH 8.25
-
Reagent Mixture:
-
0.4 mM NADH
-
1 mM Phosphoenolpyruvate (PEP)
-
10 units/mL Lactate Dehydrogenase (LDH)
-
25 units/mL Pyruvate Kinase (PK)
-
1 µM Antimycin A (to inhibit Complex III)
-
0.01% (w/w) n-dodecyl β-D-maltoside (DDM, to permeabilize membranes)
-
3 µM P1,P5-Di(adenosine-5')pentaphosphate (AP5A, to inhibit adenylate kinase)
-
-
ATP solution (e.g., 100 mM stock)
-
Inhibitor stock solutions (e.g., this compound, Oligomycin in DMSO)
-
Spectrophotometer
Procedure:
-
Prepare the assay medium by combining the assay buffer with the reagent mixture.
-
Add a known amount of isolated mitochondria or SMPs (e.g., 20-50 µg of protein) to a cuvette containing the assay medium.
-
Initiate the reaction by adding ATP to a final concentration of 2.5 mM.
-
Record the baseline rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
To determine the F1F0-ATPase specific activity, add a saturating concentration of a known inhibitor (e.g., 5 µM oligomycin) and measure the residual rate of ATP hydrolysis. The difference between the total and residual rates represents the F1F0-ATPase activity.
-
To determine the IC50 value for an inhibitor, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.
Oxygen Consumption Rate (OCR) Assay (Seahorse XF Analyzer)
This assay measures the rate of oxygen consumption in live cells, providing a real-time assessment of mitochondrial respiration and the effect of inhibitors on ATP synthesis-linked respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Bicarbonate-free DMEM or similar, supplemented with glucose, pyruvate, and glutamine, pH 7.4
-
Inhibitor stock solutions (e.g., this compound, Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with the pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Load the inhibitor solutions into the injection ports of the sensor cartridge. A typical mitochondrial stress test protocol involves sequential injections of:
-
Port A: Test inhibitor (e.g., this compound or Oligomycin) to measure its effect on ATP-linked respiration.
-
Port B: FCCP (an uncoupler) to determine maximal respiration.
-
Port C: Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the OCR at baseline and after each inhibitor injection. The decrease in OCR after the injection of the F0-ATPase inhibitor is a direct measure of ATP-linked respiration.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Validating Inhibitor Specificity
The following diagram illustrates the logical flow of experiments to validate and compare the specificity of mitochondrial F0-ATPase inhibitors.
Caption: Workflow for validating F0-ATPase inhibitor specificity.
Signaling Pathway of F0-ATPase Inhibition
Inhibition of the F0 subunit of mitochondrial ATP synthase has profound effects on cellular energy metabolism and can trigger downstream signaling pathways leading to cellular stress and apoptosis.
Caption: Signaling cascade following F0-ATPase inhibition.
Discussion on Specificity and Off-Target Effects
While this compound and Oligomycin are potent inhibitors of the F0 subunit, it is crucial to consider their potential off-target effects. The specificity of these compounds is not absolute, and at higher concentrations, they may interact with other cellular components.
-
This compound and Oligomycin: Both are known to be highly specific for the F0 subunit of F-ATPase.[3] However, comprehensive off-target screening data for this compound is not as readily available as for more widely used inhibitors.
-
Venturicidin: This inhibitor also targets the F0 subunit but has been shown to affect both mitochondrial and bacterial F-ATPases, indicating a broader spectrum of activity.[4]
-
F1-Targeting Inhibitors: Compounds like Aurovertin and Resveratrol target the catalytic F1 subunit and can have different off-target profiles compared to F0 inhibitors. For instance, Resveratrol is known to have numerous cellular targets beyond the F-ATPase.[3][5]
Conclusion
This compound is a potent inhibitor of the mitochondrial F0-ATPase, comparable in its mechanism of action to the well-characterized inhibitor Oligomycin. Validating its specificity requires rigorous experimental approaches, including ATP hydrolysis and oxygen consumption rate assays. This guide provides the necessary framework for such a comparison, enabling researchers to make informed decisions about the most suitable inhibitor for their specific research needs. The provided protocols and diagrams serve as a starting point for the objective evaluation of this compound and other F-ATPase inhibitors in the context of mitochondrial research and drug discovery.
References
- 1. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Ossamycin and Antimycin A: Two Potent Mitochondrial Inhibitors
For Immediate Publication
[City, State] – [Date] – In the intricate world of cellular bioenergetics, Ossamycin and Antimycin A stand out as powerful inhibitors of mitochondrial function. While both compounds ultimately disrupt the production of ATP, they do so through distinct mechanisms, making them invaluable tools for researchers in cellular biology, oncology, and drug development. This guide provides a comprehensive head-to-head comparison of this compound and Antimycin A, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
At a Glance: Key Distinctions
| Feature | This compound | Antimycin A |
| Primary Target | F0 subunit of F1F0-ATP synthase (Complex V) | Qi site of Complex III (Cytochrome c reductase) |
| Mechanism of Action | Inhibits proton translocation through ATP synthase, directly halting ATP synthesis. | Blocks electron transfer from cytochrome b to cytochrome c1, disrupting the electron transport chain and proton gradient formation. |
| Effect on Oxygen Consumption | Decreases oxygen consumption as a consequence of ATP synthase inhibition and the resulting buildup of the proton gradient. | Directly inhibits the electron transport chain, leading to a rapid cessation of oxygen consumption. |
| Reported Biological Activity | Antifungal, cytotoxic.[1] | Antifungal, piscicide, cytotoxic, induces apoptosis and reactive oxygen species (ROS) production. |
Quantitative Performance Data
Direct comparative studies providing IC50 values for this compound and Antimycin A under identical experimental conditions are limited in the publicly available literature. However, data from various studies can be compiled to provide an overview of their respective potencies.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 | Reference |
| This compound | Data not available in direct comparison | - | |
| Antimycin A | Human Pulmonary Fibroblast (HPF) | ~150 µM (24 hours) | [2] |
| HepG2 | 15.97 nmol/dm³ (24 hours) | [2] |
Note: IC50 values are highly dependent on the cell line, exposure time, and assay methodology. The data presented here is for illustrative purposes and direct comparisons should be made within the same experimental setup.
Table 2: Inhibition of Mitochondrial Respiration
| Compound | System | IC50 | Reference |
| This compound | Data not available | - | |
| Antimycin A | Isolated Rat Liver Mitochondria | 38 nM | [2] |
Mechanism of Action: A Visual Guide
The distinct mechanisms of this compound and Antimycin A can be visualized through their points of intervention in the mitochondrial electron transport chain and ATP synthesis machinery.
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is a standard method to assess mitochondrial respiration and can be adapted to test the effects of both this compound and Antimycin A.
a. Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Allow cells to attach and form a monolayer overnight in a CO2 incubator at 37°C.
b. Assay Preparation:
-
One hour prior to the assay, replace the growth medium with pre-warmed XF assay medium and incubate the plate in a non-CO2 incubator at 37°C.
-
Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.
c. Compound Loading:
-
Prepare stock solutions of this compound and Antimycin A in a suitable solvent (e.g., DMSO).
-
Load the injector ports of the sensor cartridge with the compounds to achieve the desired final concentrations in the wells. A typical mitochondrial stress test involves sequential injections of an ATP synthase inhibitor (like Oligomycin, which has a similar target to this compound), a mitochondrial uncoupler (like FCCP), and a Complex I/III inhibitor cocktail (like Rotenone/Antimycin A). When testing this compound, it would replace Oligomycin in this sequence.
d. Data Acquisition and Analysis:
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
The instrument measures OCR and extracellular acidification rate (ECAR) in real-time.
-
Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with mitochondrial inhibitors.
a. Cell Treatment:
-
Seed cells in a multi-well plate and allow them to attach.
-
Treat the cells with varying concentrations of this compound or Antimycin A for a specified duration (e.g., 24, 48 hours). Include an untreated control.
b. Cell Harvesting and Staining:
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.[3]
c. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Signaling Pathways and Downstream Effects
The inhibition of mitochondrial function by this compound and Antimycin A triggers distinct downstream signaling cascades.
Antimycin A: By blocking Complex III, Antimycin A leads to an accumulation of electrons upstream, resulting in a significant increase in the production of reactive oxygen species (ROS), particularly superoxide. This surge in ROS can induce oxidative stress, damage cellular components, and activate apoptotic pathways. The collapse of the mitochondrial membrane potential is another direct consequence, which further promotes apoptosis through the release of pro-apoptotic factors like cytochrome c.
This compound: As a direct inhibitor of ATP synthase, this compound's primary effect is the cessation of ATP production via oxidative phosphorylation. This leads to a rapid depletion of cellular ATP levels. The resulting buildup of the proton gradient across the inner mitochondrial membrane can also lead to hyperpolarization of the membrane, which can have complex effects on mitochondrial physiology and signaling. While direct ROS production is not the primary mechanism, the overall cellular stress from energy depletion can indirectly lead to apoptosis.
References
- 1. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis Protocols | USF Health [health.usf.edu]
Reproducibility of Ossamycin's Effects: A Comparative Guide for Researchers
An in-depth analysis of the cytotoxic and apoptotic effects of Ossamycin across various cancer cell lines, providing researchers with comparative data and detailed experimental protocols to assess its potential as a therapeutic agent.
This compound, a macrolide antibiotic isolated from Streptomyces hygroscopicus var. ossamyceticus, has garnered attention in the scientific community for its potent and selective cytotoxic effects against cancer cells. This guide provides a comprehensive comparison of the reproducibility of this compound's effects across different studies, focusing on its cytotoxicity and apoptosis-inducing capabilities. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways, this guide aims to serve as a valuable resource for researchers, scientists, and drug development professionals.
Cytotoxicity Profile Across the NCI-60 Cancer Cell Line Panel
This compound has been evaluated by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) against their panel of 60 human cancer cell lines. The data, identified by its NSC number 379679 , reveals a broad spectrum of cytotoxic activity with a high degree of selectivity for certain cancer types. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Cancer Type | GI50 (-log M) | GI50 (µM) |
| Leukemia | |||
| CCRF-CEM | Leukemia | 7.96 | 0.011 |
| HL-60(TB) | Leukemia | 8.16 | 0.007 |
| K-562 | Leukemia | 8.00 | 0.010 |
| MOLT-4 | Leukemia | 8.04 | 0.009 |
| RPMI-8226 | Leukemia | 7.91 | 0.012 |
| SR | Leukemia | 8.00 | 0.010 |
| Non-Small Cell Lung Cancer | |||
| A549/ATCC | Non-Small Cell Lung | 7.74 | 0.018 |
| EKVX | Non-Small Cell Lung | 7.85 | 0.014 |
| HOP-62 | Non-Small Cell Lung | 7.82 | 0.015 |
| HOP-92 | Non-Small Cell Lung | 7.92 | 0.012 |
| NCI-H226 | Non-Small Cell Lung | 7.89 | 0.013 |
| NCI-H23 | Non-Small Cell Lung | 7.82 | 0.015 |
| NCI-H322M | Non-Small Cell Lung | 7.87 | 0.013 |
| NCI-H460 | Non-Small Cell Lung | 7.77 | 0.017 |
| NCI-H522 | Non-Small Cell Lung | 7.89 | 0.013 |
| Colon Cancer | |||
| COLO 205 | Colon | 7.85 | 0.014 |
| HCC-2998 | Colon | 7.66 | 0.022 |
| HCT-116 | Colon | 7.82 | 0.015 |
| HCT-15 | Colon | 7.70 | 0.020 |
| HT29 | Colon | 7.60 | 0.025 |
| KM12 | Colon | 7.77 | 0.017 |
| SW-620 | Colon | 7.70 | 0.020 |
| CNS Cancer | |||
| SF-268 | CNS | 7.82 | 0.015 |
| SF-295 | CNS | 7.96 | 0.011 |
| SF-539 | CNS | 7.92 | 0.012 |
| SNB-19 | CNS | 7.82 | 0.015 |
| SNB-75 | CNS | 8.00 | 0.010 |
| U251 | CNS | 7.85 | 0.014 |
| Melanoma | |||
| LOX IMVI | Melanoma | 7.82 | 0.015 |
| MALME-3M | Melanoma | 7.77 | 0.017 |
| M14 | Melanoma | 7.74 | 0.018 |
| MDA-MB-435 | Melanoma | 7.77 | 0.017 |
| SK-MEL-2 | Melanoma | 7.74 | 0.018 |
| SK-MEL-28 | Melanoma | 7.66 | 0.022 |
| SK-MEL-5 | Melanoma | 7.77 | 0.017 |
| UACC-257 | Melanoma | 7.74 | 0.018 |
| UACC-62 | Melanoma | 7.77 | 0.017 |
| Ovarian Cancer | |||
| IGROV1 | Ovarian | 7.82 | 0.015 |
| OVCAR-3 | Ovarian | 7.89 | 0.013 |
| OVCAR-4 | Ovarian | 7.92 | 0.012 |
| OVCAR-5 | Ovarian | 7.85 | 0.014 |
| OVCAR-8 | Ovarian | 7.82 | 0.015 |
| NCI/ADR-RES | Ovarian | 7.30 | 0.050 |
| SK-OV-3 | Ovarian | 7.70 | 0.020 |
| Renal Cancer | |||
| 786-0 | Renal | 7.85 | 0.014 |
| A498 | Renal | 7.66 | 0.022 |
| ACHN | Renal | 7.74 | 0.018 |
| CAKI-1 | Renal | 7.60 | 0.025 |
| RXF 393 | Renal | 7.82 | 0.015 |
| SN12C | Renal | 7.77 | 0.017 |
| TK-10 | Renal | 7.82 | 0.015 |
| UO-31 | Renal | 7.85 | 0.014 |
| Prostate Cancer | |||
| PC-3 | Prostate | 7.66 | 0.022 |
| DU-145 | Prostate | 7.70 | 0.020 |
| Breast Cancer | |||
| MCF7 | Breast | 7.60 | 0.025 |
| MDA-MB-231/ATCC | Breast | 7.66 | 0.022 |
| HS 578T | Breast | 7.62 | 0.024 |
| BT-549 | Breast | 7.66 | 0.022 |
| T-47D | Breast | 7.62 | 0.024 |
| MDA-MB-468 | Breast | 7.52 | 0.030 |
Data sourced from the NCI Developmental Therapeutics Program database. The GI50 values are presented as the negative logarithm of the molar concentration and converted to micromolar (µM) for clarity.
Mechanism of Action: Induction of Apoptosis
This compound's primary mechanism of action is the potent and specific inhibition of the F0 subunit of mitochondrial F1F0-ATP synthase. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP production and ultimately triggering the intrinsic pathway of apoptosis.
Benchmarking Ossamycin's Potency: A Comparative Guide to Novel ATP Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potency of ossamycin against a selection of established and novel inhibitors of mitochondrial F-type ATP synthase (also known as Complex V). As a crucial enzyme in cellular energy metabolism, ATP synthase is a significant target for therapeutic development in oncology, infectious diseases, and other fields. This compound, a macrolide antibiotic, is a known potent inhibitor of the Fₒ subunit of this enzyme.[1][2][3] This document presents a compilation of quantitative data, detailed experimental methodologies for assessing inhibitor potency, and visual representations of the relevant cellular pathways and experimental workflows to aid researchers in their drug discovery and development efforts.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for this compound and a panel of other ATP synthase inhibitors. It is important to note that IC50 values can vary depending on the experimental system (e.g., isolated mitochondria, cell lines), assay conditions, and the specific activity being measured (ATP synthesis vs. hydrolysis).
| Inhibitor | Target Subunit(s) | IC50 Value | Experimental System | Reference(s) |
| This compound | Fₒ subunit | Not explicitly found | Potent inhibitor of mitochondrial ATPase | [1][2][3] |
| Oligomycin A | Fₒ subunit (c-ring) | ~100 nM - 10 µM | MCF7 and MDA-MB-231 cells | [4] |
| Resveratrol | F₁ domain (α and β subunits) | ~94 µM (ATPase activity) | E. coli ATP synthase | [5] |
| Aurovertin B | F₁ domain (β subunit) | 0.09 - 22.4 µM (cell viability) | Various cancer cell lines | [6] |
| Bedaquiline | Fₒ subunit (c-ring) | ~1 µM (CSC propagation); 20-25 nM (ATP synthesis) | MCF7 mammospheres; M. phlei inverted membrane vesicles | [7][8] |
| BTB06584 | F₁ domain (IF1-dependent) | 100 µM (ATPase activity) | HL-1 cells | [5] |
| Piceatannol | F₁ domain | ~14 µM (ATPase activity) | E. coli ATP synthase | [5] |
| Quercetin | F₁ domain | ~33 µM (ATPase activity) | E. coli ATP synthase | [5] |
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is critical. The following are detailed methodologies for key experiments used to characterize ATP synthase inhibitors.
ATP Synthase Activity Assay (Spectrophotometric)
This assay measures the ATP hydrolysis (ATPase) activity of immunocaptured ATP synthase. The production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
ATP Synthase Specific Activity Microplate Assay Kit (e.g., Abcam ab109716)
-
Isolated mitochondria or cell lysates
-
Test inhibitors (e.g., this compound, novel compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation: Isolate mitochondria from cells or tissues of interest following standard protocols. Determine the protein concentration of the mitochondrial preparation.
-
Immunocapture of ATP Synthase: Add the mitochondrial samples to the wells of the microplate pre-coated with an anti-ATP synthase antibody. Incubate to allow the enzyme to be captured.
-
Inhibitor Treatment: Add varying concentrations of the test inhibitors to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., oligomycin).
-
Assay Reaction: Initiate the reaction by adding the ATP-containing reaction mixture. This mixture typically includes phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in a microplate reader. The rate of NADH oxidation is proportional to the ATPase activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Normalize the data to the vehicle control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Mitochondrial Oxygen Consumption Assay (Seahorse XF Analyzer)
This method assesses the impact of inhibitors on mitochondrial respiration by measuring the oxygen consumption rate (OCR) in live cells.
Materials:
-
Seahorse XF Analyzer (e.g., Agilent Seahorse XFe96)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Cultured cells of interest
-
Test inhibitors
-
Seahorse XF cell culture microplates
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimal density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Add the test inhibitors at various concentrations to the appropriate wells and incubate for a desired period.
-
Instrument Setup: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight. Load the Mito Stress Test compounds (oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports of the sensor cartridge.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure the basal OCR, followed by sequential injections of the Mito Stress Test compounds to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Analyze the OCR data to determine the effect of the test inhibitors on basal and ATP-linked respiration. A decrease in ATP-linked respiration is indicative of ATP synthase inhibition.
Cell Viability Assay (ATP-based Luminescence)
This assay quantifies the amount of ATP present in a cell population, which is a marker of cell viability. Inhibition of ATP synthase is expected to lead to a decrease in cellular ATP levels and, consequently, a reduction in cell viability.
Materials:
-
ATP-based cell viability assay kit (e.g., Promega CellTiter-Glo®)
-
Cultured cells
-
Test inhibitors
-
Opaque-walled multiwell plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled multiwell plate and treat with a range of concentrations of the test inhibitors. Include vehicle-treated control wells.
-
Reagent Addition: After the desired incubation period, add the ATP detection reagent to each well. This reagent lyses the cells and provides the necessary components (luciferase, luciferin) for the luminescence reaction.
-
Signal Measurement: Incubate the plate for a short period to stabilize the luminescent signal, and then measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present. Normalize the results to the vehicle-treated control cells to determine the percentage of viable cells at each inhibitor concentration and calculate the IC50 value for cytotoxicity.
Visualizing Pathways and Workflows
Graphical representations are essential for understanding the complex biological processes and experimental designs involved in inhibitor benchmarking.
References
- 1. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding and exploiting the mechanistic basis for selectivity of polyketide inhibitors of F(0)F(1)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Ossamycin
For Immediate Reference: Treat Ossamycin as a Hazardous Cytotoxic Compound. Follow all institutional and local regulations for chemical waste disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent cytotoxic polyketide and mitochondrial ATPase inhibitor.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination, which can contribute to antibiotic resistance.[3][4] This document is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including but not limited to:
-
Double chemotherapy gloves
-
Safety goggles or a face shield
-
A lab coat
Work should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of pure this compound, solutions containing this compound, and contaminated labware.
Step 1: Waste Segregation and Collection
-
Pure this compound and Stock Solutions: Pure this compound and concentrated stock solutions are considered hazardous chemical waste.[3] They must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for cytotoxic compounds as determined by your institution's Environmental Health and Safety (EHS) office. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[5]
-
Dilute Solutions and Media: Aqueous solutions containing this compound, such as cell culture media, should also be treated as hazardous chemical waste.[6] Do not pour any solution containing this compound down the drain.[7] Collect these solutions in a designated hazardous waste container.
-
Contaminated Labware: All disposable items that have come into contact with this compound, including pipette tips, serological pipettes, culture flasks, and gloves, must be disposed of as hazardous waste.[5] These items should be collected in a designated, puncture-resistant container lined with a biohazard or chemical waste bag.
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution.
-
Store waste containers in a secure, designated area away from general lab traffic. Ensure the storage area is well-ventilated.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste pickup requests.
Step 4: Decontamination of Work Surfaces
-
After handling and disposing of this compound, thoroughly decontaminate all work surfaces with an appropriate cleaning agent. Consult your institution's safety guidelines for recommended decontaminating solutions for cytotoxic agents.
III. Quantitative Data Summary
| Waste Type | Recommended Container | Disposal Method |
| Pure this compound (Solid) | Sealed, labeled hazardous waste container for solids. | Collection by institutional EHS for incineration at a licensed facility. |
| This compound Stock Solutions | Sealed, labeled hazardous waste container for liquids. | Collection by institutional EHS for incineration at a licensed facility. |
| Dilute Aqueous Solutions | Sealed, labeled hazardous waste container for liquids. | Collection by institutional EHS for appropriate chemical waste treatment. |
| Contaminated Sharps | Puncture-resistant sharps container labeled as hazardous. | Collection by institutional EHS for incineration. |
| Contaminated Non-Sharp Labware | Labeled hazardous waste bag within a rigid container. | Collection by institutional EHS for incineration. |
IV. This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets (SDS) for any chemicals used. If an SDS for this compound is unavailable, it is prudent to handle it with the highest level of caution appropriate for a cytotoxic compound.
References
- 1. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A NEW CYTOTOXIC AGENT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Guidance on wastewater and solid waste management for manufacturing of antibiotics [who.int]
- 5. web.uri.edu [web.uri.edu]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. su.se [su.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
